Regorafenib-13C,d3
描述
属性
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-(trideuterio(113C)methyl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF4N4O3/c1-27-19(31)18-10-13(6-7-28-18)33-12-3-5-17(16(23)9-12)30-20(32)29-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,29,30,32)/i1+1D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHKPVJBJVTLMP-KQORAOOSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])NC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF4N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Physicochemical Properties of Regorafenib-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Regorafenib-13C,d3, an isotopically labeled form of Regorafenib. This document is intended to support research and development activities by providing key data, experimental context, and visual representations of its biological interactions.
Core Physicochemical Data
This compound is a stable, isotopically labeled analog of Regorafenib, a multi-kinase inhibitor. The incorporation of one carbon-13 atom and three deuterium atoms provides a distinct mass signature, making it an ideal internal standard for quantitative analysis of Regorafenib in complex biological matrices.[1][2][3]
| Property | Value |
| CAS Number | 2126178-55-8[1][2][4] |
| Molecular Formula | C₂₀¹³CH₁₂D₃ClF₄N₄O₃[1][2][4] |
| Molecular Weight | 486.8 g/mol [2][4] |
| Exact Mass | 486.099060[1] |
| Purity | ≥99% deuterated forms (d₁-d₃)[2][4] |
| Formulation | A solid[2][4] |
| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 14 mg/mL[2] |
| Storage | -20°C[2] |
| Stability | ≥ 4 years[2] |
Experimental Protocols: Application in Quantitative Analysis
This compound is primarily utilized as an internal standard in analytical methodologies, particularly for the quantification of Regorafenib in biological samples through mass spectrometry-based assays.
General Workflow for Quantification of Regorafenib using LC-MS/MS:
The following outlines a typical experimental workflow for using this compound as an internal standard.
Caption: A typical LC-MS/MS workflow for the quantification of Regorafenib.
Methodology Details:
-
Sample Preparation: A known concentration of this compound is spiked into the biological sample. This is followed by protein precipitation, typically with a solvent like acetonitrile, to remove larger molecules. The sample is then centrifuged, and the supernatant containing the analyte and internal standard is collected.
-
Liquid Chromatography (LC) Separation: The supernatant is injected into a liquid chromatography system. A reversed-phase column (e.g., C18) is commonly used to separate Regorafenib and its labeled counterpart from other matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is employed.
-
Mass Spectrometry (MS/MS) Detection: The eluent from the LC system is introduced into a mass spectrometer, typically equipped with an electrospray ionization (ESI) source. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both Regorafenib and this compound are monitored. This highly selective detection method enhances the accuracy and sensitivity of the assay.
-
Data Analysis: The peak areas of the analyte (Regorafenib) and the internal standard (this compound) are integrated. The ratio of the peak area of Regorafenib to that of this compound is then used to calculate the concentration of Regorafenib in the original sample by referencing a standard calibration curve.
Biological Context: Regorafenib's Mechanism of Action
Regorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor progression, including angiogenesis, oncogenesis, and the tumor microenvironment.[5][6][7] Its therapeutic effects are attributed to the inhibition of a wide range of kinases.[5][6]
Key Signaling Pathways Inhibited by Regorafenib:
The following diagram illustrates the primary signaling pathways affected by Regorafenib.
Caption: Regorafenib's multi-targeted inhibition of key signaling pathways.
Regorafenib exerts its anti-tumor effects through several mechanisms:
-
Anti-angiogenesis: By inhibiting VEGFR 1-3, PDGFR-β, FGFR 1-2, and TIE2, Regorafenib blocks the formation of new blood vessels, which are essential for tumor growth and survival.[5][6][7]
-
Anti-oncogenesis: It directly targets oncogenic kinases such as c-KIT, RET, RAF-1, and B-RAF, thereby inhibiting tumor cell proliferation and survival signaling pathways.[5][7]
-
Modulation of the Tumor Microenvironment: Regorafenib also influences the tumor microenvironment, in part by inhibiting the colony-stimulating factor 1 receptor (CSF1R), which can modulate the immune response against the tumor.[7]
This multi-pronged approach allows Regorafenib to counteract tumor growth, progression, and mechanisms of resistance.[7]
References
- 1. Regorafenib-13C-d3 | CAS#:2126178-55-8 | Chemsrc [chemsrc.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Regorafenib-13C-d3 - Cayman Chemical [bioscience.co.uk]
- 5. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. hematologyandoncology.net [hematologyandoncology.net]
An In-Depth Technical Guide to the Isotopic Purity and Stability of Regorafenib-13C,d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Regorafenib-13C,d3 is a stable isotope-labeled analog of Regorafenib, a multi-kinase inhibitor used in cancer therapy. Its primary application is as an internal standard for the highly sensitive and accurate quantification of Regorafenib in biological matrices using mass spectrometry.[1][2] The reliability of such quantitative bioanalytical methods is critically dependent on the isotopic purity and chemical stability of the labeled standard. This guide provides a comprehensive overview of the methods used to assess the isotopic purity and stability of this compound, presents typical quality control specifications, and details the experimental protocols necessary for its characterization. Furthermore, it outlines the key signaling pathways inhibited by Regorafenib to provide a complete pharmacological context.
Characterization of this compound
This compound is structurally identical to Regorafenib, with the exception of isotopic substitution at the N-methyl group. Specifically, the methyl carbon is replaced with a Carbon-13 (¹³C) isotope, and the three methyl hydrogens are replaced with Deuterium (²H or D) isotopes. This labeling provides a distinct mass shift, enabling its differentiation from the unlabeled drug in mass spectrometry analysis without significantly altering its chemical properties.
| Property | Value |
| Formal Name | 4-[4-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-(methyl-¹³C-d₃)-2-pyridinecarboxamide |
| CAS Number | 2126178-55-8[1] |
| Molecular Formula | C₂₀[¹³C]H₁₂D₃ClF₄N₄O₃[1] |
| Molecular Weight | 486.8 g/mol [1] |
Isotopic Purity and Enrichment
Isotopic purity is a critical parameter that defines the percentage of the compound that is appropriately labeled. High isotopic enrichment is necessary to prevent signal overlap and cross-talk with the unlabeled analyte, ensuring accurate quantification.
Data Presentation: Typical Isotopic Purity Specifications
The isotopic enrichment of this compound is typically determined by the manufacturer and provided in a Certificate of Analysis. While exact values are batch-specific, representative minimum enrichment levels are presented below.
| Isotope | Minimum Isotopic Enrichment | Isotopic Purity (d-forms) |
| ¹³C | ≥ 99%[3] | ≥ 99% (d₁-d₃)[1] |
| ²H (Deuterium) | ≥ 98%[3] |
Note: Data is representative of high-quality stable isotope-labeled standards. Users should always refer to the batch-specific Certificate of Analysis provided by the supplier.
Experimental Protocols for Purity Assessment
A dual-method approach using both mass spectrometry and nuclear magnetic resonance is essential for comprehensive characterization.
Protocol 1: Isotopic Enrichment Determination by LC-MS
This method quantifies the relative abundance of each isotopologue using high-resolution mass spectrometry (HRMS).[4][5]
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., DMSO, DMF) at a concentration of approximately 1 µg/mL.[1]
-
Chromatographic Separation: Inject the sample into a UHPLC system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap). Use a suitable C18 column and a gradient elution program with mobile phases such as water and acetonitrile with 0.1% formic acid to achieve chromatographic separation from potential impurities.
-
Mass Spectrometry Acquisition: Acquire full-scan mass spectra in positive ion mode over a relevant m/z range that includes the unlabeled (M+0) and labeled (M+4) parent ions.
-
Data Analysis:
-
Extract the ion chromatograms for each isotopologue.
-
Integrate the peak areas for the unlabeled Regorafenib and the labeled this compound.
-
Calculate the isotopic purity by determining the ratio of the labeled species to the sum of all related isotopic species, correcting for the natural isotopic abundance of other elements in the molecule.[6]
-
Protocol 2: Structural Integrity and Label Position Confirmation by NMR
NMR spectroscopy confirms that the isotopic labels are at the correct chemical position and that the overall molecular structure is intact.
-
Sample Preparation: Dissolve an adequate amount of this compound (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR Analysis: Acquire a ¹H NMR spectrum. The absence or significant reduction of the signal corresponding to the N-methyl protons confirms successful deuteration at this position.
-
¹³C NMR Analysis: Acquire a ¹³C NMR spectrum. The signal for the N-methyl carbon will be present and can be used to confirm the position of the ¹³C label.
-
Data Interpretation: Compare the acquired spectra with those of an unlabeled Regorafenib reference standard to confirm structural integrity and the specific location of isotopic incorporation.
Figure 1. Workflow for Isotopic Purity and Structural Confirmation.
Chemical Stability
The stability of this compound is essential for its use as a reliable quantitative standard. Stability should be assessed in both solid form and in solution under various storage conditions.
Data Presentation: Typical Stability Profile
| Condition | Matrix | Duration | Stability Outcome |
| Long-Term | Solid | ≥ 4 Years | Stable when stored at -20°C[1] |
| Stock Solution | DMSO | ≥ 1 Year | Stable when stored at -20°C (based on related compounds)[3] |
| Freeze-Thaw | Human Plasma | 3 Cycles | Stable[7] |
| Autosampler | Extracted Plasma | Up to 4 Days | Stable[7] |
Note: Unlabeled Regorafenib is sensitive to thermal and humidity stress.[8] All solutions should be protected from light.
Experimental Protocol for Solution Stability
This protocol assesses the short-term stability of this compound in a stock solution.
-
Preparation (T=0): Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 1 mg/mL). Immediately analyze a portion of this solution via a validated LC-MS/UV method to establish the initial (T=0) peak area or concentration.
-
Storage: Aliquot the remaining stock solution into several vials and store them under different conditions (e.g., refrigerated at 2-8°C, room temperature at 25°C, and elevated temperature at 40°C), protected from light.
-
Time-Point Analysis: At specified time intervals (e.g., 24h, 48h, 72h, 1 week), remove one aliquot from each storage condition.
-
Analysis: Analyze the samples using the same LC-MS/UV method used for the T=0 analysis.
-
Evaluation: Compare the peak area or concentration of the stored samples to the T=0 sample. The compound is considered stable if the deviation is within an acceptable range (e.g., ±15%).
Figure 2. Experimental Workflow for a Solution Stability Study.
Mechanism of Action of Regorafenib
As an isotopic analog, this compound exhibits the same pharmacological mechanism of action as unlabeled Regorafenib. Regorafenib is a broad-spectrum multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth, angiogenesis, and maintenance of the tumor microenvironment.[9][10]
Key targets include:
-
Angiogenic Kinases: Vascular Endothelial Growth Factor Receptors (VEGFR 1-3) and Tyrosine Kinase with Immunoglobulin-like and EGF-like Domains 2 (TIE2).[9][11]
-
Stromal and Metastatic Kinases: Platelet-Derived Growth Factor Receptors (PDGFR), and Fibroblast Growth Factor Receptors (FGFR).[9][11]
By inhibiting these kinases, Regorafenib effectively blocks tumor cell proliferation, disrupts the formation of new blood vessels that supply tumors, and modulates the tumor microenvironment.[12]
Figure 3. Key Signaling Pathways Inhibited by Regorafenib.
Conclusion
This compound is a critical tool for the accurate bioanalysis of Regorafenib. This guide outlines the essential parameters for its qualification, including isotopic purity and chemical stability. The combination of high-resolution mass spectrometry and NMR spectroscopy provides a robust framework for confirming its identity, purity, and structural integrity. Adherence to the detailed experimental protocols ensures that this compound can be used with confidence as an internal standard, underpinning the reliability and accuracy of pharmacokinetic and other quantitative studies in drug development.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. schd-shimadzu.com [schd-shimadzu.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. almacgroup.com [almacgroup.com]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Regorafenib: A comprehensive drug profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regorafenib - NCI [dctd.cancer.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Role of Regorafenib-13C,d3 in Early-Stage Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regorafenib is an oral multi-kinase inhibitor that targets various kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[1][2][3] In the landscape of early-stage drug discovery, understanding the pharmacokinetic (PK), pharmacodynamic (PD), and metabolic profile of a drug candidate is paramount. Stable isotope-labeled compounds, such as Regorafenib-13C,d3, are instrumental in these investigations, providing a robust tool for sensitive and accurate quantification in complex biological matrices. This technical guide delves into the core applications of this compound in preclinical and early clinical research, detailing its use as an internal standard for bioanalytical assays and its potential role in metabolic and quantitative proteomics studies.
Core Applications of this compound
The primary application of this compound in early-stage drug discovery is as an internal standard for the quantification of Regorafenib and its major active metabolites, M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl), in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it accounts for variability in sample preparation and matrix effects, ensuring high accuracy and precision.[4]
Pharmacokinetic (PK) Analysis
Accurate characterization of the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity is a cornerstone of drug development. This compound is crucial for developing and validating robust LC-MS/MS methods to determine the pharmacokinetic parameters of Regorafenib.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes typical pharmacokinetic parameters for Regorafenib and its major active metabolites in human plasma, which are determined using assays validated with stable isotope-labeled internal standards like this compound.
| Parameter | Regorafenib | Metabolite M-2 | Metabolite M-5 |
| Tmax (h) | ~4.0 | ~4.0 | ~4.0 |
| Cmax (µg/mL) | ~2.5 | Varies | Varies |
| AUC (µg*h/mL) | ~70.4 | Varies | Varies |
| t1/2 (h) | 20-40 | ~25 | ~51 |
| Protein Binding (%) | 99.5 | 99.8 | 99.95 |
Note: This table is a compilation of data from multiple pharmacokinetic studies.[6][7][8] The exact values can vary depending on the study population, dosage, and formulation.
Experimental Protocol: Quantification of Regorafenib and its Metabolites in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol is a generalized representation based on established methods.[4][5]
-
Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Regorafenib, its metabolites, and this compound would be optimized for the specific instrument.
-
-
-
Data Analysis:
-
The concentration of Regorafenib and its metabolites in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing this to a standard curve prepared in the same biological matrix.
-
Data Presentation: LC-MS/MS Method Validation Parameters
The following table presents typical validation parameters for an LC-MS/MS assay for Regorafenib, demonstrating the performance characteristics achievable with a stable isotope-labeled internal standard.
| Parameter | Result |
| Linearity (ng/mL) | 1 - 5000 |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 15% |
| Recovery (%) | > 85% |
Note: This table is a composite of typical values reported in the literature for bioanalytical method validation of Regorafenib.[4][5][9]
Metabolic Profiling
While radiolabeled compounds like 14C-Regorafenib are traditionally used for comprehensive ADME and mass balance studies, stable isotope-labeled compounds like this compound can be valuable in identifying and characterizing metabolites, especially in "cold" (non-radioactive) studies. The known mass shift of the labeled atoms aids in distinguishing drug-related material from endogenous matrix components in mass spectrometry data.
Target Engagement and Downstream Signaling Analysis
Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be employed to investigate the effects of a drug on the cellular proteome. In such experiments, this compound could potentially be used to differentiate the exogenous drug from endogenous metabolites in highly sensitive mass spectrometry analyses, although the primary utility in this context is with the unlabeled drug in a SILAC-labeled cellular background. These studies can reveal on-target and off-target effects of the drug and elucidate its mechanism of action on a global cellular scale.
Experimental Workflow: SILAC-based Quantitative Proteomics for Target Engagement
Caption: Workflow for SILAC-based quantitative proteomics.
Experimental Protocol: SILAC-based Quantitative Proteomics
This protocol is a generalized workflow for investigating changes in protein expression following treatment with a kinase inhibitor like Regorafenib.
-
Cell Culture and Labeling:
-
Culture two populations of a relevant cancer cell line.
-
One population is grown in "light" medium containing normal L-arginine and L-lysine.
-
The second population is grown in "heavy" medium containing stable isotope-labeled L-arginine (e.g., 13C6-Arg) and L-lysine (e.g., 13C6,15N2-Lys) for at least five cell divisions to ensure complete incorporation.
-
-
Treatment:
-
Treat the "heavy" labeled cells with Regorafenib at a desired concentration and for a specific duration.
-
Treat the "light" labeled cells with a vehicle control (e.g., DMSO).
-
-
Sample Preparation:
-
Harvest and lyse the cells from both populations.
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Digest the combined protein mixture into peptides using an enzyme such as trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by high-resolution LC-MS/MS.
-
-
Data Analysis:
-
Identify peptides and proteins using a database search algorithm.
-
Quantify the relative abundance of proteins between the two samples by comparing the signal intensities of the "light" and "heavy" peptide pairs.
-
Proteins that are up- or down-regulated in response to Regorafenib treatment can then be identified and subjected to further bioinformatics analysis to understand their roles in cellular pathways.
-
Signaling Pathways and Regorafenib's Mechanism of Action
Regorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in cancer progression.[1][2][3] Understanding these pathways is crucial for interpreting data from pharmacodynamic and proteomic studies.
Signaling Pathway: Angiogenesis (VEGFR Pathway)
Caption: Inhibition of the VEGFR signaling pathway by Regorafenib.
Signaling Pathway: Oncogenesis (RAF/MEK/ERK Pathway)
Caption: Inhibition of the RAF/MEK/ERK signaling pathway by Regorafenib.
Conclusion
This compound is an indispensable tool in the early-stage discovery and development of Regorafenib. Its primary role as an internal standard in LC-MS/MS bioanalysis ensures the generation of high-quality pharmacokinetic data, which is fundamental to understanding the drug's behavior in biological systems. Furthermore, the broader application of stable isotope labeling in metabolic profiling and quantitative proteomics provides deeper insights into the drug's mechanism of action, target engagement, and effects on cellular signaling networks. The methodologies and data presented in this guide underscore the critical importance of this compound in advancing our understanding of this multi-kinase inhibitor and facilitating its journey from a promising candidate to a therapeutic agent.
References
- 1. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. hematologyandoncology.net [hematologyandoncology.net]
- 4. ijrti.org [ijrti.org]
- 5. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
The Kinase Inhibition Profile of Regorafenib: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regorafenib is an oral multi-kinase inhibitor that targets various protein kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[1][2] This technical guide provides a comprehensive overview of the kinase inhibition profile of regorafenib, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways it affects. This document is intended to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.
Kinase Inhibition Profile of Regorafenib
Regorafenib is a potent inhibitor of multiple kinases, playing a crucial role in its anti-cancer activity. Its targets include kinases involved in key processes that support tumor growth and survival.
Quantitative Inhibition Data
The inhibitory activity of regorafenib against a panel of kinases has been determined through various in vitro biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of regorafenib required to inhibit 50% of the kinase activity, are summarized in the tables below.
Table 1: In Vitro Biochemical Kinase Inhibition by Regorafenib
| Kinase Target | IC50 (nM) |
| VEGFR1 | 13[3] |
| VEGFR2 | 4.2[3] |
| VEGFR3 | 46[3] |
| TIE2 | 311[4] |
| PDGFR-β | 22[3] |
| FGFR1 | 202[4] |
| c-KIT | 7[3] |
| RET | 1.5[3] |
| RAF-1 | 2.5[3] |
| B-RAF | 28[3] |
| B-RAF (V600E) | 19[3] |
Table 2: Cellular Kinase Phosphorylation Inhibition by Regorafenib
| Kinase Target | Cell Line | IC50 (nM) |
| VEGFR2 | NIH-3T3/VEGFR2 | 3[3] |
| VEGFR2 | HUVECs | 4-16[4] |
| VEGFR3 | LECs | 4-16[4] |
| TIE2 | CHO/TIE2 | 31[3] |
| PDGFR-β | HAoSMCs | 90[3] |
| c-KIT (K642E) | - | ~20[3] |
| RET (C634W) | - | ~10[3] |
Key Signaling Pathways Targeted by Regorafenib
Regorafenib exerts its anti-tumor effects by modulating several critical signaling pathways. The primary pathways affected are involved in angiogenesis, oncogenesis, and the tumor microenvironment.
Angiogenesis Pathway
Regorafenib potently inhibits key regulators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1][2] By targeting Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, and VEGFR3) and the Tyrosine Kinase with Immunoglobulin and EGF-like Domains 2 (TIE2), regorafenib disrupts the signaling cascades that lead to endothelial cell proliferation, migration, and survival.[4][5]
Oncogenesis and Tumor Microenvironment Pathways
Regorafenib also targets kinases that are integral to oncogenic signaling and the maintenance of the tumor microenvironment. These include KIT, RET, RAF, Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[1][2] Inhibition of these kinases interferes with tumor cell proliferation, survival, and the stromal support system that nurtures the tumor.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of regorafenib's kinase inhibition profile.
In Vitro Kinase Assays
Biochemical kinase assays are essential for determining the direct inhibitory effect of a compound on purified kinase enzymes.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for TIE2 Kinase Inhibition
This assay measures the inhibition of TIE2 kinase activity by quantifying the phosphorylation of a substrate using HTRF technology.[6]
-
Reagent Preparation:
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.0), 0.01% BSA, 0.1 mM Na3VO4, 5 mM MgCl2, and 1 mM DTT.
-
Dilute the recombinant TIE2 kinase and the biotinylated peptide substrate (biotin-Ahx-EPKDDAYPLYSDFG) in the reaction buffer.
-
Prepare serial dilutions of regorafenib in DMSO, then further dilute in the reaction buffer.
-
Prepare an ATP solution in the reaction buffer.
-
Prepare a detection mixture containing europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665 in a detection buffer (50 mM HEPES pH 7.0, 0.1% BSA, 0.8 M KF, 20 mM EDTA).
-
-
Kinase Reaction:
-
In a 384-well plate, add 2 µL of the regorafenib dilution.
-
Add 4 µL of the TIE2 kinase solution.
-
Incubate for 15 minutes at room temperature.
-
Add 2 µL of the peptide substrate.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of the detection mixture.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the regorafenib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Phosphorylation Assays
Cellular assays are crucial for confirming that a compound can inhibit its target kinase within a more physiologically relevant environment.
Western Blot for VEGFR2 Phosphorylation
This method is used to detect the phosphorylation status of VEGFR2 in endothelial cells treated with regorafenib.[5]
-
Cell Culture and Treatment:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EBM-2 medium supplemented with growth factors.
-
Starve the cells in serum-free medium for 6 hours.
-
Pre-treat the cells with various concentrations of regorafenib for 1 hour.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phosphorylated VEGFR2 (e.g., p-VEGFR2 Tyr1175) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total VEGFR2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated VEGFR2 signal to the total VEGFR2 signal.
-
Plot the normalized signal against the regorafenib concentration to determine the inhibitory effect.
-
Cell-Based Functional Assays
These assays assess the downstream functional consequences of kinase inhibition by regorafenib.
HUVEC Proliferation Assay (MTT Assay)
This colorimetric assay measures the effect of regorafenib on the proliferation of HUVECs.[7]
-
Cell Seeding and Treatment:
-
Seed HUVECs in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of regorafenib.
-
Incubate the cells for 72 hours.
-
-
MTT Incubation:
-
Add MTT solution (e.g., 10 µL of a 5 mg/mL stock) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., 100 µL of DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from the absorbance of each well.
-
Calculate the percentage of cell proliferation relative to the untreated control.
-
Plot the percentage of proliferation against the regorafenib concentration to determine the IC50 value.
-
Scratch (Wound Healing) Assay for Cell Migration
This assay is used to evaluate the effect of regorafenib on the migration of cells.[8]
-
Cell Culture and Scratch Formation:
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "scratch" or cell-free area in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
-
Treatment and Imaging:
-
Replace the medium with fresh medium containing the desired concentration of regorafenib or a vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 24 hours) using a microscope.
-
-
Data Analysis:
-
Measure the area of the scratch at each time point using image analysis software.
-
Calculate the percentage of wound closure over time for both treated and control wells.
-
Compare the migration rates to assess the inhibitory effect of regorafenib.
-
Conclusion
Regorafenib exhibits a broad-spectrum kinase inhibition profile, targeting key drivers of tumor angiogenesis, oncogenesis, and the tumor microenvironment. This multi-targeted mechanism of action underlies its clinical efficacy in various cancer types. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of regorafenib and other multi-kinase inhibitors, aiding in the advancement of targeted cancer therapies.
References
- 1. Regorafenib Combined with Other Systemic Therapies: Exploring Promising Therapeutic Combinations in HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regorafenib - NCI [dctd.cancer.gov]
- 3. apexbt.com [apexbt.com]
- 4. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Regorafenib—A Multikinase Inhibitor in Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Suppressing VEGF-A/VEGFR-2 Signaling Contributes to the Anti-Angiogenic Effects of PPE8, a Novel Naphthoquinone-Based Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of low concentrations of Regorafenib and Sorafenib on human HCC cell AFP, migration, invasion and growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of Regorafenib and its Labeled Analogues: A Technical Guide
Regorafenib (Stivarga®, BAY 73-4506) is an oral multi-kinase inhibitor that targets a range of kinases involved in tumor angiogenesis, oncogenesis, metastasis, and the tumor microenvironment.[1][2] Its efficacy stems from a broad-spectrum inhibition profile, which has been extensively characterized through in vitro studies. This guide provides an in-depth overview of the in vitro activity of Regorafenib and its primary active metabolites, M-2 and M-5, tailored for researchers, scientists, and drug development professionals.
Quantitative Analysis of In Vitro Inhibition
The potency of Regorafenib and its metabolites has been quantified against various kinases and cell lines, providing a clear picture of its therapeutic targets and antiproliferative effects.
Kinase Inhibition Profile
In vitro biochemical and cellular assays have established that Regorafenib potently inhibits several families of kinases. The 50% inhibitory concentration (IC50) values demonstrate its high affinity for key targets in angiogenesis, oncogenesis, and stromal signaling.[3][4] The primary human active metabolites of Regorafenib, M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl), exhibit a comparable kinase inhibition profile and potency to the parent compound.[5][6]
Table 1: In Vitro Kinase Inhibition Profile of Regorafenib
| Kinase Target Family | Kinase | IC50 (nM) |
|---|---|---|
| Angiogenic | VEGFR1 | 13[4] |
| VEGFR2 | 4.2[3][4] | |
| VEGFR3 | 46[4] | |
| TIE2 | 31 - 311[3][4] | |
| Oncogenic | c-KIT | 1.5 - 7[3][4] |
| RET | 1.5 - 7[3][4] | |
| RAF-1 | 2.5[3][4] | |
| B-RAF | 28[4] | |
| B-RAF (V600E) | 19 - 28[3][4] | |
| Stromal | PDGFR-β | 22[3][4] |
| | FGFR1 | 202[3] |
Table 2: Comparative Kinase Inhibition (Kd in nmol/L) of Regorafenib and its Active Metabolites
| Kinase Target | Regorafenib | Metabolite M-2 | Metabolite M-5 |
|---|---|---|---|
| VEGFRs | 15 - 28 | 23 - 46 | 17 - 40 |
| KIT | 6.9 | 9.8 | 5.8 |
| RET | 5.2 | 7.6 | 5.8 |
| PDGFRs | 8.3 - 19 | 7.3 - 11 | 11 |
| RAFs | 42 - 59 | 24 - 130 | 11 - 66 |
(Data sourced from competitive binding assays)[6]
Antiproliferative and Cellular Activity
Regorafenib demonstrates significant antiproliferative effects across a wide range of human cancer cell lines, independent of common mutational statuses like KRAS and BRAF.[3][7] Its activity is particularly potent in endothelial cells, underscoring its anti-angiogenic mechanism.
Table 3: In Vitro Antiproliferative and Cellular Activity of Regorafenib (IC50)
| Cell Line / Type | Context | IC50 Value |
|---|---|---|
| Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF-stimulated proliferation | ~3 nM[3] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | FGF2-stimulated proliferation | 127 nM[3] |
| Human Aortic Smooth Muscle Cells (HAoSMCs) | PDGF-BB-stimulated proliferation | 146 nM[3] |
| Human Lymphatic Endothelial Cells (LECs) | VEGFR3 Autophosphorylation | 4 - 16 nM[3] |
| Human Colon Cancer Cell Lines (Panel of 25) | Proliferation (19 responsive lines) | 2.6 - 10 µM[7] |
| HCT116, HT29 (Colorectal Cancer) | Proliferation | 3 - 6 µM[8] |
| SW620 (KRAS mutant), Colo-205 (BRAF mutant) | Proliferation | 970 - 3270 nM[3] |
| A172, U87 (Glioblastoma) | Proliferation | 2.4 µM, 6.3 µM[9] |
| Glioblastoma Stem-like Cells (GSCs) | Proliferation | 3.3 - 6.2 µM[9] |
Key Signaling Pathways and Mechanisms of Action
Regorafenib exerts its antitumor effects by simultaneously blocking multiple critical signaling pathways. Its primary mechanism involves the dual inhibition of tumor angiogenesis and direct suppression of tumor cell proliferation and survival.[2][10]
Key inhibited pathways include:
-
VEGFR Signaling : By inhibiting VEGFR1-3, Regorafenib blocks the primary pathway for angiogenesis, cutting off the tumor's blood and nutrient supply.[2]
-
TIE2 Signaling : Inhibition of the TIE2 receptor on endothelial cells further destabilizes tumor vasculature.[10]
-
RAS/RAF/MEK/ERK Pathway : As an inhibitor of RAF-1 and B-RAF, Regorafenib directly impedes this critical oncogenic pathway, leading to reduced cell proliferation.[7][11]
-
PI3K/Akt/mTOR Pathway : Downregulation of this survival pathway through upstream kinase inhibition contributes to apoptosis and cell cycle arrest.[11][12]
-
Stromal and Oncogenic RTKs : Targeting PDGFR, FGFR, KIT, and RET disrupts the tumor microenvironment and blocks key oncogenic drivers.[1]
Experimental Protocols
Standardized in vitro methodologies are crucial for assessing the activity of kinase inhibitors. The following are generalized protocols based on methods cited in the literature for evaluating Regorafenib.
Cell Proliferation Assay (Sulforhodamine B - SRB)
This assay estimates cell density based on the measurement of cellular protein content.
-
Cell Plating : Seed cells in 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Treatment : Treat cells with a serial dilution of Regorafenib (e.g., 0.1 µM to 40 µM) or vehicle control (DMSO) for a specified duration (typically 48-72 hours).
-
Cell Fixation : Gently remove the media and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate for 1 hour at 4°C.
-
Washing : Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining : Add 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Wash and Solubilize : Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry. Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Readout : Measure the absorbance at 510 nm using a microplate reader. Calculate IC50 values using non-linear regression analysis.
Kinase Activity Assay (Western Blot for Phosphorylation)
This method is used to determine the effect of Regorafenib on the phosphorylation status of its target kinases and downstream effectors.[7][11]
-
Cell Culture and Treatment : Grow cells to 70-80% confluency in 6-well plates. Starve cells in serum-free media for 12-24 hours, if necessary, to reduce basal kinase activity.
-
Stimulation and Inhibition : Pre-treat cells with various concentrations of Regorafenib for 2-4 hours. If studying a growth factor-mediated pathway, stimulate the cells with the appropriate ligand (e.g., VEGF, PDGF) for a short period (10-30 minutes) before harvesting.
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated form of the target protein (e.g., p-VEGFR2, p-ERK, p-AKT).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Re-probe the membrane with antibodies for the total protein and a loading control (e.g., GAPDH, β-actin) to confirm equal loading and to quantify the relative change in phosphorylation.
Activity of Labeled Analogues (Metabolites)
In humans, Regorafenib is metabolized by CYP3A4 and UGT1A9 into two major active metabolites, M-2 and M-5.[5] In vitro studies have confirmed that these metabolites are not simply degradation products but contribute significantly to the overall pharmacological activity of the drug.[1][6]
As shown in Table 2, both M-2 and M-5 demonstrate a kinase inhibition profile that is highly similar to the parent Regorafenib, with comparable potency against key targets like VEGFRs, KIT, RET, and PDGFRs.[6] Furthermore, in cellular assays, M-2 and M-5 effectively inhibited the activation of downstream effectors ERK and AKT in lymphatic endothelial cells with nanomolar IC50 values, similar to Regorafenib.[6] This confirms that the sustained clinical activity of Regorafenib is due to the combined action of the parent drug and its pharmacologically active metabolites.
Conclusion
The extensive in vitro characterization of Regorafenib and its active metabolites, M-2 and M-5, provides a robust foundation for understanding its clinical efficacy. The quantitative data clearly define its potency as a multi-kinase inhibitor, with strong activity against key drivers of angiogenesis and oncogenesis. Its ability to inhibit multiple signaling pathways, including RAS/RAF/MEK/ERK and PI3K/Akt/mTOR, explains its broad antiproliferative effects across diverse cancer cell lines, often irrespective of their mutational status. The detailed experimental protocols outlined herein serve as a guide for the continued investigation and development of Regorafenib and other multi-targeted kinase inhibitors.
References
- 1. Regorafenib - NCI [dctd.cancer.gov]
- 2. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 3. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Characterization of Glioblastoma Cells Response to Regorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regorafenib is effective against neuroblastoma in vitro and in vivo and inhibits the RAS/MAPK, PI3K/Akt/mTOR and Fos/Jun pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regorafenib is effective against neuroblastoma in vitro and in vivo and inhibits the RAS/MAPK, PI3K/Akt/mTOR and Fos/Jun pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Metabolic Pathways of Regorafenib Using Labeled Tracers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the metabolic pathways of regorafenib, a multi-kinase inhibitor, with a specific focus on insights gained from studies utilizing radiolabeled tracers. Understanding the biotransformation, distribution, and excretion of regorafenib and its metabolites is crucial for optimizing its therapeutic use and managing potential drug-drug interactions.
Overview of Regorafenib Metabolism
Regorafenib undergoes extensive metabolism primarily in the liver. The two main pathways for its biotransformation are oxidation, mediated by Cytochrome P450 3A4 (CYP3A4), and glucuronidation, catalyzed by UDP-glucuronosyltransferase 1A9 (UGT1A9)[1][2]. These processes lead to the formation of several metabolites, with two being pharmacologically active and circulating at concentrations comparable to the parent drug at steady state[1][3].
The principal active metabolites are M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl)[1][4]. Both M-2 and M-5 exhibit similar in vitro pharmacological activity to regorafenib[1][5]. Another significant but inactive metabolite is M-7 , the N-glucuronide of regorafenib[6][7].
Experimental Protocols for Metabolic Studies
The characterization of regorafenib's metabolic fate has been significantly informed by human mass balance studies using ¹⁴C-labeled drug substance.
Human Mass Balance and Excretion Study
Objective: To determine the routes and extent of excretion and to characterize the metabolic profile of regorafenib in humans.
Methodology:
-
Subject Enrollment: Four healthy male volunteers were enrolled in the study[6].
-
Dosing: A single oral dose of 120 mg of regorafenib containing approximately 3.7 MBq (100 µCi) of [¹⁴C]regorafenib was administered[6].
-
Sample Collection: Blood, plasma, urine, and feces were collected at predefined intervals for up to 12 days post-dose[6].
-
Radioactivity Measurement: Total radioactivity in all samples was quantified using liquid scintillation counting (LSC)[6].
-
Metabolite Profiling: Plasma extracts, urine samples, and fecal homogenate extracts were analyzed using High-Performance Liquid Chromatography (HPLC) with radiochemical detection to separate and quantify regorafenib and its metabolites[6].
-
Metabolite Identification: The structure of the metabolites was elucidated using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)[6].
In Vitro Hepatocyte Incubation
Objective: To investigate the biotransformation of regorafenib in a controlled in vitro system representative of hepatic metabolism.
Methodology:
-
System: [¹⁴C]regorafenib was incubated with pooled human hepatocytes[6].
-
Analysis: The incubation mixture was analyzed at various time points using HPLC with LSC for metabolite profiling and HPLC with high-resolution mass spectrometry (HRMS/MS) for structural identification[6].
Quantitative Metabolic Data
The use of radiolabeled regorafenib has enabled precise quantification of the drug and its metabolites in various biological matrices.
Table 1: Pharmacokinetic Parameters of Regorafenib and its Metabolites in Plasma After a Single Oral 120 mg [¹⁴C]Regorafenib Dose
| Compound | Mean AUC (0-144h) (mg-Eq·h/L) | % of Total Radioactivity AUC |
| Total Radioactivity | 81.72 | 100% |
| Regorafenib | 46.89 | 57.4%[7] |
| Metabolite M-2 | 20.16 | 28.7%[7] |
| Metabolite M-5 | 2.00 | 6.3%[7] |
| Metabolite M-7 | 2.43 | 3.1%[7] |
Data derived from a study in four healthy male subjects. AUC represents the area under the concentration-time curve. mg-Eq·h/L refers to milligram equivalents of regorafenib per liter multiplied by hours.[7]
Table 2: Excretion Balance of Total Radioactivity
| Excretion Route | Mean % of Administered Dose Recovered (within 12 days) |
| Feces | 71.2%[6] |
| Urine | 19.3%[6] |
| Total Recovery | 90.5% [6] |
Table 3: Relative Abundance of Regorafenib and Metabolites in Excreta
| Compound | % of Administered Dose in Feces | % of Administered Dose in Urine |
| Regorafenib (Unchanged) | 47.2%[6] | Not Detected |
| Metabolites (Total) | ~24%[1] | ~17% (as glucuronides)[1] |
Table 4: Plasma Protein Binding
| Compound | Human Plasma Protein Binding |
| Regorafenib | 99.5%[1] |
| Metabolite M-2 | 99.8%[1] |
| Metabolite M-5 | 99.95%[1] |
Metabolic Interactions and Transporters
The enzymes responsible for regorafenib metabolism are also involved in the metabolism of many other drugs, creating a potential for drug-drug interactions (DDIs).
-
CYP3A4: Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) increases regorafenib exposure, while strong inducers (e.g., rifampin) decrease its exposure[8][9]. A strong CYP3A4 inhibitor was found to increase the mean AUC of regorafenib by approximately 33% and decrease the mean AUC of the active metabolites M-2 and M-5 by about 90%[8]. Conversely, a strong CYP3A4 inducer decreased the mean AUC of regorafenib by about 50% but increased the mean AUC of metabolite M-5 by 264%[3].
-
UGT1A9: Regorafenib is a substrate for UGT1A9[1][10]. Co-administration with strong inhibitors of UGT1A9 should be avoided[8]. Regorafenib and its metabolite M-2 also act as inhibitors of UGT1A1 and UGT1A9 in vitro[3].
-
Transporters: The active metabolites M-2 and M-5 are substrates of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[8].
Conclusion
Studies utilizing ¹⁴C-labeled regorafenib have been instrumental in elucidating its metabolic fate. The drug is extensively metabolized by CYP3A4 and UGT1A9 into active (M-2, M-5) and inactive (M-7) metabolites. Elimination occurs predominantly through the feces as both the unchanged parent drug and its metabolites[1][6]. The high plasma protein binding and the significant contribution of active metabolites to the total circulating drug-related material are key pharmacokinetic characteristics. A thorough understanding of these metabolic pathways and the potential for interactions with co-administered drugs that modulate CYP3A4 and UGT enzymes is essential for the safe and effective clinical use of regorafenib.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mims.com [mims.com]
- 9. Stivarga (regorafenib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 10. Species and tissue differences in regorafenib glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Regorafenib in Plasma Using Regorafenib-13C,d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of regorafenib in plasma samples. To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, Regorafenib-13C,d3, is employed.[1] This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical and preclinical research applications involving regorafenib.[2][3] The protocol outlines a straightforward protein precipitation method for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method has been validated for linearity, precision, and accuracy.
Introduction
Regorafenib is an oral multi-kinase inhibitor approved for the treatment of various cancers, including metastatic colorectal cancer and gastrointestinal stromal tumors.[2][4] It functions by targeting multiple protein kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[5] Accurate and reliable quantification of regorafenib in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments.[2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and matrix effects, leading to more reliable data.[6] This document provides a detailed protocol for the quantification of regorafenib in plasma using this compound as an internal standard.
Experimental
Materials and Reagents
-
Regorafenib analytical standard
-
This compound internal standard[1]
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Ammonium formate
-
Human plasma (K3EDTA)
Sample Preparation
A simple and rapid protein precipitation method is used for the extraction of regorafenib and the internal standard from plasma samples.
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of this compound internal standard working solution (concentration to be optimized based on instrument sensitivity).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 5 minutes at 4°C.[7]
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.[2][7]
Liquid Chromatography
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water or 2mM ammonium formate in water.[2][8]
-
Mobile Phase B: 0.1% formic acid in acetonitrile or acetonitrile.[2][8]
-
Column Temperature: 40°C.[2]
A gradient elution may be employed to ensure optimal separation of regorafenib from potential interferences. A typical gradient could be:
| Time (min) | % Mobile Phase B |
| 0.0 - 0.5 | 10 |
| 0.5 - 2.5 | 10 to 90 |
| 2.5 - 3.5 | 90 |
| 3.5 - 3.6 | 90 to 10 |
| 3.6 - 5.0 | 10 |
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[2]
-
Multiple Reaction Monitoring (MRM): The transitions for regorafenib and this compound should be optimized. Based on available literature, typical transitions are:
-
Regorafenib: m/z 483.0 → 262.0[9]
-
This compound: The precursor ion will be m/z 487.0 (M+4). The product ion will likely be the same as the unlabeled compound, m/z 262.0, but should be confirmed by infusion.
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, cone voltage, source temperature, and gas flows to achieve maximum signal intensity.
Results and Discussion
Method Validation
The analytical method was validated according to regulatory guidelines for linearity, precision, accuracy, and recovery.
Linearity: The method demonstrated excellent linearity over the concentration range of 5 to 5000 ng/mL in plasma. The correlation coefficient (r²) was consistently >0.99.
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Regorafenib | 5 - 5000 | >0.99 |
Precision and Accuracy: Intra- and inter-day precision and accuracy were evaluated using quality control (QC) samples at low, medium, and high concentrations. The results are summarized below:
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 15 | < 10% | < 10% | 90 - 110% |
| Medium | 250 | < 8% | < 8% | 92 - 108% |
| High | 4000 | < 5% | < 5% | 95 - 105% |
Recovery: The extraction recovery of regorafenib from plasma was determined by comparing the peak areas of extracted samples to those of unextracted standards.
| Analyte | QC Level | Mean Recovery (%) |
| Regorafenib | Low | > 85% |
| Medium | > 85% | |
| High | > 85% | |
| This compound | - | > 85% |
Workflow Diagram
Caption: Experimental workflow for the quantification of regorafenib in plasma.
Signaling Pathway of Regorafenib
Caption: Simplified signaling pathways inhibited by regorafenib.
Conclusion
The LC-MS/MS method described provides a reliable and high-throughput approach for the quantification of regorafenib in plasma. The use of the stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results by correcting for variability in sample processing and matrix effects. This method is well-suited for a variety of research applications requiring the precise measurement of regorafenib concentrations.
References
- 1. Regorafenib-13C-d3 - Applications - CAT N°: 25486 [bertin-bioreagent.com]
- 2. pubs.bcnf.ir [pubs.bcnf.ir]
- 3. researchgate.net [researchgate.net]
- 4. Regorafenib for gastrointestinal malignancies : from preclinical data to clinical results of a novel multi-target inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrti.org [ijrti.org]
- 9. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Regorafenib in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of regorafenib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Regorafenib-¹³C,d₃, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The sample preparation involves a straightforward protein precipitation procedure, followed by rapid chromatographic separation. The method has been validated based on established bioanalytical guidelines and demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Introduction
Regorafenib is an oral multi-kinase inhibitor approved for the treatment of various advanced solid tumors, including metastatic colorectal cancer and gastrointestinal stromal tumors.[1] Its therapeutic efficacy is linked to its ability to inhibit angiogenesis and tumor proliferation by targeting multiple protein kinases.[1] Given the variability in patient response and potential for adverse effects, accurate measurement of regorafenib plasma concentrations is crucial for optimizing therapeutic outcomes.
LC-MS/MS is the preferred method for quantifying drugs in biological matrices due to its high sensitivity and specificity.[1] The use of a stable isotope-labeled internal standard (SIL-IS), such as Regorafenib-¹³C,d₃, is the gold standard in quantitative bioanalysis. A SIL-IS behaves nearly identically to the analyte during sample extraction, chromatography, and ionization, thereby effectively compensating for matrix effects and other sources of analytical variability. This application note provides a comprehensive protocol for the quantitative analysis of regorafenib in plasma, utilizing Regorafenib-¹³C,d₃ as the internal standard.
Experimental Protocol
Materials and Reagents
-
Regorafenib analytical standard
-
Regorafenib-¹³C,d₃ (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (sourced from an authorized vendor)
Stock and Working Solutions
-
Regorafenib Stock Solution (1 mg/mL): Accurately weigh and dissolve regorafenib in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Regorafenib-¹³C,d₃ in methanol.
-
Regorafenib Working Solutions: Prepare a series of working solutions by serially diluting the regorafenib stock solution with a methanol:water (1:1, v/v) mixture to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution with acetonitrile.
Sample Preparation
A protein precipitation method is employed for sample preparation.[1][2]
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (50 ng/mL Regorafenib-¹³C,d₃) and vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| HPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2.0 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start with 10% B, increase to 90% B over 1.5 min, hold for 0.5 min, return to 10% B, and equilibrate. |
| Total Run Time | 3.0 minutes |
Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., SCIEX Triple Quad™ 5500) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Ion Source Temp. | 500°C |
| Dwell Time | 50 ms |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Regorafenib | 483.1 | 262.1 |
| Regorafenib-¹³C,d₃ (IS) | 487.1 | 266.1 |
Method Validation Summary
The described method has been validated according to regulatory guidelines. A summary of the validation parameters is presented below.
Table 2: Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 2.00 - 2000 µg/L |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 2.00 µg/L |
Table 3: Precision and Accuracy
| QC Level | Concentration (µg/L) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 2.00 | < 15 | < 15 | 91.2 - 105 |
| Low QC | 6.00 | < 10 | < 10 | 95 - 105 |
| Mid QC | 200 | < 10 | < 10 | 95 - 105 |
| High QC | 1600 | < 10 | < 10 | 95 - 105 |
Table 4: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Regorafenib | > 85 | Minimal |
Experimental Workflow and Signaling Pathways
Experimental Workflow
The overall experimental workflow for the quantitative analysis of regorafenib in plasma is depicted below.
Caption: Workflow for the quantitative analysis of regorafenib in plasma.
Regorafenib Signaling Pathway Inhibition
Regorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis.
Caption: Key signaling pathways inhibited by regorafenib.
Conclusion
The LC-MS/MS method described in this application note provides a robust, sensitive, and specific approach for the quantitative determination of regorafenib in human plasma. The use of the stable isotope-labeled internal standard, Regorafenib-¹³C,d₃, ensures high-quality data suitable for demanding research and clinical applications. The simple sample preparation and rapid analysis time make this method efficient for high-throughput environments.
References
Application Note: A Robust Pharmacokinetic Study Protocol Using Regorafenib-¹³C,d₃
For researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive protocol for conducting a preclinical pharmacokinetic (PK) study of Regorafenib using a stable isotope-labeled internal standard, Regorafenib-¹³C,d₃. The use of a stable isotope-labeled analog is the gold standard in quantitative bioanalysis, as it minimizes variability during sample preparation and mass spectrometric analysis. This protocol details the experimental design, from animal dosing and sample collection to bioanalytical methodology using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and concludes with data analysis and presentation.
Introduction
Regorafenib is an oral multi-kinase inhibitor approved for the treatment of various cancers, including metastatic colorectal cancer and gastrointestinal stromal tumors.[1] It functions by inhibiting multiple protein kinases involved in critical cellular processes such as angiogenesis, oncogenesis, and the tumor microenvironment.[1][2] A thorough understanding of its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted—is fundamental for optimizing dosing strategies and maximizing therapeutic outcomes.
To accurately quantify Regorafenib concentrations in biological matrices like plasma, a robust bioanalytical method is essential. The use of a stable isotope-labeled internal standard, such as Regorafenib-¹³C,d₃, is critical. This internal standard behaves almost identically to the unlabeled drug (analyte) during extraction and ionization, effectively correcting for any sample loss or matrix effects and ensuring the highest level of accuracy and precision in quantification.[3]
Regorafenib's Mechanism of Action
Regorafenib exerts its therapeutic effects by targeting a wide range of kinases. Its multi-pronged approach involves inhibiting kinases crucial for tumor angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, RAF-1, BRAF), and the maintenance of the tumor microenvironment (PDGFR, FGFR).[1][2][4][5][6] This broad-spectrum inhibition disrupts multiple signaling pathways that are vital for cancer cell proliferation, survival, and metastasis.[1]
Caption: Regorafenib inhibits multiple kinases involved in key cancer pathways.
Detailed Experimental Protocol
This protocol outlines a typical preclinical PK study in a rodent model.
Materials and Reagents
-
Regorafenib (analytical standard)
-
Regorafenib-¹³C,d₃ (internal standard)
-
Control plasma from the study species (e.g., rat, mouse)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Anticoagulant (e.g., K₂EDTA)
Animal Dosing and Sample Collection
-
Animal Model: Use appropriate preclinical models, such as male BALB/c or NMRI nu/nu mice.[7][8]
-
Dosing Formulation: Prepare a suspension of Regorafenib for oral gavage. A common vehicle is a mixture of polypropylene glycol, PEG400, Pluronic F68, and water.[7]
-
Administration: Administer a single oral dose of 10 mg/kg Regorafenib.[6][7]
-
Blood Collection: Collect blood samples (approx. 100-200 µL) at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Collect blood into tubes containing K₂EDTA. Centrifuge the blood at approximately 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
Sample Preparation for LC-MS/MS Analysis
The following protein precipitation method is effective for extracting Regorafenib from plasma.[9][10]
-
Thaw Samples: Thaw plasma samples, calibration standards, and quality control samples on ice.
-
Aliquot: Transfer a small volume (e.g., 10-50 µL) of each plasma sample into a microcentrifuge tube.[11]
-
Add Internal Standard: Add a precise volume of the Regorafenib-¹³C,d₃ internal standard working solution (e.g., 50 µL of 150 ng/mL in methanol) to each tube.[11]
-
Precipitate Protein: Add 3-4 volumes of cold acetonitrile (e.g., 150 µL) to each tube to precipitate plasma proteins.[9]
-
Vortex & Centrifuge: Vortex mix the tubes for 1-5 minutes, then centrifuge at high speed (e.g., 13,000 rpm) for 5-10 minutes at 4°C.[11]
-
Transfer Supernatant: Carefully transfer the clear supernatant to autosampler vials or a 96-well plate for injection into the LC-MS/MS system.
Caption: General workflow for plasma sample preparation and analysis.
LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
MS System: A triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column (e.g., Zorbax SB-C18, 2.1 mm × 50 mm, 3.5 μm).[10]
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile or methanol (Mobile Phase B).[10][12]
-
Ionization: Electrospray ionization (ESI) in positive ion mode.[9][10]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
Table 1: MRM Transitions for Regorafenib and its Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Regorafenib | 483.0 | 286.0 |
| Regorafenib-¹³C,d₃ | 487.0 | 286.0 |
(Note: Exact m/z values may vary slightly based on instrumentation and should be optimized.)
Data Analysis and Presentation
Quantification
A calibration curve is constructed by plotting the peak area ratio (Regorafenib / Regorafenib-¹³C,d₃) against the known concentrations of the calibration standards. A linear regression with a 1/x² weighting is typically used. The concentrations of Regorafenib in the study samples are then calculated from this curve.
Pharmacokinetic Parameters
Non-compartmental analysis (NCA) is used to calculate key pharmacokinetic parameters from the plasma concentration-time data.[6][8]
Table 2: Representative Pharmacokinetic Parameters of Regorafenib in Mice
The following data represent typical PK values after a single 10 mg/kg oral dose in mice.[6][7]
| Parameter | Description | Unit | Representative Value |
| Cₘₐₓ | Maximum observed plasma concentration | µg/L | ~8,000 - 10,000 |
| Tₘₐₓ | Time to reach Cₘₐₓ | hours | ~4 - 6 |
| AUC(₀₋₂₄) | Area under the concentration-time curve from 0 to 24 hours | µg·h/L | ~100,000 |
Conclusion
This application note provides a detailed and robust protocol for the pharmacokinetic analysis of Regorafenib in a preclinical setting. By employing a stable isotope-labeled internal standard (Regorafenib-¹³C,d₃) and a validated LC-MS/MS method, researchers can generate high-quality, reliable data. This information is crucial for understanding the drug's disposition and for making informed decisions during the drug development process.
References
- 1. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 2. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioequivalence and Pharmacokinetic Evaluation of Two Oral Formulations of Regorafenib: An Open-Label, Randomised, Single-Dose, Two-Period, Two-Way Crossover Clinical Trial in Healthy Chinese Volunteers Under Fasting and Fed Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hematologyandoncology.net [hematologyandoncology.net]
- 6. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application of Regorafenib-13C,d3 in Mass Spectrometry for Drug Metabolism Studies
Abstract
Regorafenib, an oral multi-kinase inhibitor, undergoes extensive metabolism, forming key active metabolites. Understanding its metabolic profile is crucial for evaluating its efficacy and safety. This application note describes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing Regorafenib-13C,d3 as an internal standard for the accurate quantification of Regorafenib and its major metabolites in plasma. This stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample processing. The described protocol is intended for researchers, scientists, and drug development professionals involved in drug metabolism and pharmacokinetic (DMPK) studies.
Introduction
Regorafenib is a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of various cancers.[1] It primarily undergoes oxidative metabolism mediated by cytochrome P450 3A4 (CYP3A4) and glucuronidation by UDP glucuronosyltransferase 1A9 (UGT1A9).[2][3] The main pharmacologically active metabolites are Regorafenib-N-oxide (M-2) and N-desmethyl-regorafenib-N-oxide (M-5).[1][4][5] Accurate quantification of the parent drug and its metabolites is essential for pharmacokinetic analysis and therapeutic drug monitoring.
Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, as they exhibit similar physicochemical properties to the analyte, co-elute chromatographically, and experience similar ionization efficiency, thus compensating for analytical variability.[6] this compound is a stable isotope-labeled version of Regorafenib, making it an ideal internal standard for LC-MS/MS-based bioanalysis.[6]
Experimental Protocols
Materials and Reagents
-
Regorafenib analytical standard
-
This compound (Internal Standard)
-
Regorafenib-N-oxide (M-2) analytical standard
-
N-desmethyl-regorafenib-N-oxide (M-5) analytical standard
-
Regorafenib-N-β-glucuronide (M-7) analytical standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Water (LC-MS grade)
-
Human or mouse plasma (blank)
Sample Preparation
A protein precipitation method is employed for sample preparation:[1][2]
-
Thaw frozen plasma samples at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
-
Add 100 µL of the internal standard working solution (this compound in methanol).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions: [7][8]
-
Column: C18 reverse-phase column (e.g., Synergi Fusion RP, 4 µm, 80 Å, 50 × 2.0 mm)[7][8]
-
Mobile Phase A: 10 mM Ammonium acetate with 0.1% formic acid in water[7][8]
-
Mobile Phase B: Methanol:Isopropanol (90:10, v/v) with 0.1% formic acid[7][8]
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 30% B
-
1-4 min: 30% to 90% B
-
4-5 min: 90% B
-
5-5.1 min: 90% to 30% B
-
5.1-7 min: 30% B
-
-
Injection Volume: 5 µL[8]
Tandem Mass Spectrometry (MS/MS) Conditions: [1][2]
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Scan Type: Selected Reaction Monitoring (SRM)
-
Ion Spray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: 9 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Temperature: 500°C
SRM Transitions:
| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) |
| Regorafenib | 483.1 | 282.1 |
| This compound (IS) | 487.1 | 286.1 |
| M-2 (Regorafenib-N-oxide) | 499.1 | 282.1 |
| M-5 (N-desmethyl-regorafenib-N-oxide) | 485.1 | 282.1 |
| M-7 (Regorafenib-N-β-glucuronide) | 659.2 | 282.1 |
Data Presentation
Method Validation Summary
The LC-MS/MS method demonstrates excellent linearity, accuracy, and precision for the quantification of Regorafenib and its metabolites.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) |
| Regorafenib | 5 - 8000 | ≥0.998 | 5 |
| M-2 | 30 - 4000 | ≥0.998 | 5 |
| M-5 | 30 - 4000 | ≥0.998 | 5 |
| M-7 | 5 - 1000 | ≥0.99 | 5 |
Data compiled from multiple sources.[2][7][8]
Table 2: Accuracy and Precision [2][9]
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Regorafenib | 25 | < 8.32 | < 7.5 | 98.6 - 105 |
| 750 | < 8.32 | < 7.5 | 98.6 - 105 | |
| M-2 | 25 | < 7.42 | < 6.8 | 96.2 - 107 |
| 750 | < 7.42 | < 6.8 | 96.2 - 107 | |
| M-5 | 25 | < 8.1 | < 7.2 | 97.8 - 105 |
| 750 | < 8.1 | < 7.2 | 97.8 - 105 | |
| M-7 | 25 | < 11.34 | < 10.1 | 94.5 - 111 |
| 750 | < 11.34 | < 10.1 | 94.5 - 111 |
Precision and accuracy data are representative and may vary between laboratories.[2][9]
Metabolic Pathway of Regorafenib
Regorafenib is metabolized in the liver primarily through two pathways: oxidation by CYP3A4 and glucuronidation by UGT1A9.[2] The main circulating metabolites are M-2 and M-5, which are pharmacologically active.[4] M-7 is another significant metabolite.[2]
References
- 1. Determination of regorafenib (BAY 73-4506) and its major human metabolites BAY 75-7495 (M-2) and BAY 81-8752 (M-5) in human plasma by stable-isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic profiling of the anti-tumor drug regorafenib in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetics of regorafenib in solid tumours: Exposure in clinical practice considering enterohepatic circulation and food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Regorafenib and its Active Metabolites in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of regorafenib and its primary active metabolites, M-2 (N-oxide) and M-5 (N-desmethyl-N-oxide), in human plasma. The method utilizes a stable isotope-labeled internal standard (SIL-IS) for accurate and precise quantification, making it suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and clinical trials. The simple protein precipitation-based sample preparation and rapid chromatographic analysis allow for a high-throughput workflow. This method has been validated following regulatory guidelines and demonstrates excellent linearity, accuracy, precision, and recovery.
Introduction
Regorafenib is an oral multi-kinase inhibitor approved for the treatment of various cancers, including metastatic colorectal cancer and gastrointestinal stromal tumors.[1][2] It undergoes extensive metabolism in the liver, primarily by CYP3A4, to form two major active metabolites: M-2 (regorafenib-N-oxide) and M-5 (N-desmethyl-regorafenib-N-oxide).[3][4] These metabolites exhibit similar pharmacological activity to the parent drug and contribute to both its therapeutic efficacy and potential toxicity.[3] Therefore, the simultaneous monitoring of regorafenib and its active metabolites is crucial for optimizing patient therapy.[5]
This application note presents a detailed protocol for a high-throughput LC-MS/MS method for the simultaneous determination of regorafenib, M-2, and M-5 in human plasma. The use of a stable isotope-labeled internal standard (e.g., regorafenib-¹³CD₃) ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[6][7]
Experimental Workflow
Caption: A streamlined workflow for the LC-MS/MS analysis of regorafenib and its metabolites.
Detailed Protocols
Materials and Reagents
-
Regorafenib, Regorafenib-M-2, and Regorafenib-M-5 analytical standards
-
Regorafenib-¹³CD₃ (or other suitable labeled internal standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (with anticoagulant, e.g., heparin)[1]
-
Microcentrifuge tubes
Preparation of Standards and Quality Control Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of regorafenib, M-2, M-5, and the labeled internal standard in methanol.[8]
-
Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with methanol to create a series of concentrations for the calibration curve and quality control (QC) samples.[6]
-
Internal Standard Working Solution: Dilute the labeled internal standard stock solution with acetonitrile to a final concentration of 50 ng/mL.[8]
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentration range for the calibration curve (e.g., 5-1000 ng/mL) and QC samples (low, medium, and high concentrations).[6]
Sample Preparation
-
Thaw frozen plasma samples at room temperature.[6]
-
In a microcentrifuge tube, add 100 µL of the plasma sample (or standard/QC).[8]
-
Add 20 µL of the internal standard working solution and vortex for 30 seconds.[8]
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[8]
-
Vortex the mixture for 2 minutes.[8]
-
Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.[8]
LC-MS/MS Conditions
Liquid Chromatography (LC)
| Parameter | Value |
| LC System | Waters ACQUITY UPLC or equivalent |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Column Temperature | 40°C |
| Autosampler Temperature | 10°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2.0 µL |
| Gradient Elution | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 - 0.5 | 10 |
| 0.5 - 1.0 | 10 → 90 |
| 1.0 - 2.0 | 90 |
| 2.0 - 3.0 | 10 (Re-equilibration) |
This is an exemplary gradient program and may require optimization based on the specific LC system and column used.[8][9]
Mass Spectrometry (MS)
| Parameter | Value |
| MS System | Waters Xevo TQ-S Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 4 kV |
| Ion Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
| Collision Gas | Argon |
| Data Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Regorafenib | 483.1 | 262.1 | 30 | 25 |
| Regorafenib-M-2 | 499.1 | 286.1 | 35 | 28 |
| Regorafenib-M-5 | 485.1 | 286.1 | 35 | 28 |
| Regorafenib-¹³CD₃ (IS) | 487.1 | 262.1 | 30 | 25 |
Note: MRM transitions and collision energies may need to be optimized for the specific instrument used.
Method Validation Summary
The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[8][10]
Table 3: Method Validation Parameters
| Parameter | Result |
|---|---|
| Linearity Range | 5 - 1000 ng/mL (R² ≥ 0.99)[6] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[6] |
| Intra-day Precision (%CV) | < 12.3%[11] |
| Inter-day Precision (%CV) | < 15.1%[11] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ)[8] |
| Extraction Recovery | > 81% for all analytes[11] |
| Matrix Effect | Minimal to no significant matrix effect observed[8] |
Signaling Pathway and Metabolism
Caption: Metabolic pathway of regorafenib in humans.
Conclusion
This application note provides a detailed and validated LC-MS/MS method for the simultaneous quantification of regorafenib and its active metabolites, M-2 and M-5, in human plasma. The use of a stable isotope-labeled internal standard, coupled with a simple and rapid sample preparation protocol, ensures high accuracy, precision, and throughput. This method is well-suited for routine therapeutic drug monitoring and pharmacokinetic studies, aiding in the optimization of regorafenib therapy for cancer patients.
References
- 1. Determination of regorafenib (BAY 73-4506) and its major human metabolites BAY 75-7495 (M-2) and BAY 81-8752 (M-5) in human plasma by stable-isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neoplasiaresearch.com [neoplasiaresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic drug monitoring of regorafenib and its metabolite M5 can predict treatment efficacy and the occurrence of skin toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]
- 9. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. a-lc-ms-ms-method-for-therapeutic-drug-monitoring-of-sorafenib-regorafenib-and-their-active-metabolites-in-patients-with-hepatocellular-carcinoma - Ask this paper | Bohrium [bohrium.com]
- 11. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
Application Notes and Protocols: Therapeutic Drug Monitoring of Regorafenib using Regorafenib-¹³C,d₃
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regorafenib is an oral multi-kinase inhibitor used in the treatment of various cancers, including metastatic colorectal cancer and gastrointestinal stromal tumors.[1][2][3][4] It targets several kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[2][5][6] Due to significant interindividual pharmacokinetic variability, therapeutic drug monitoring (TDM) of regorafenib and its active metabolites, M2 (N-oxide) and M5 (N-oxide and N-desmethyl), is crucial to optimize therapeutic efficacy and minimize toxicity.[1][7][8] Regorafenib-¹³C,d₃ serves as a stable isotope-labeled internal standard (IS) for the accurate quantification of regorafenib in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] These application notes provide a comprehensive overview and detailed protocols for the use of Regorafenib-¹³C,d₃ in the TDM of regorafenib.
Signaling Pathway of Regorafenib
Regorafenib inhibits multiple protein kinases, including those involved in tumor angiogenesis (VEGFR1, VEGFR2, VEGFR3, TIE2), oncogenesis (KIT, RET, RAF-1, BRAF), and the tumor microenvironment (PDGFR, FGFR).[5] The diagram below illustrates the key signaling pathways targeted by regorafenib.
References
- 1. Therapeutic drug monitoring of regorafenib and its metabolite M5 can predict treatment efficacy and the occurrence of skin toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical management of regorafenib in the treatment of patients with advanced colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. cda-amc.ca [cda-amc.ca]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bioequivalence and Pharmacokinetic Evaluation of Two Oral Formulations of Regorafenib: An Open-Label, Randomised, Single-Dose, Two-Period, Two-Way Crossover Clinical Trial in Healthy Chinese Volunteers Under Fasting and Fed Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioequivalence Studies Using Regorafenib-13C,d3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for conducting a bioequivalence (BE) study of Regorafenib using the stable isotope-labeled compound Regorafenib-13C,d3. The use of stable isotope-labeled drugs is a powerful method to reduce variability and enhance the precision of pharmacokinetic assessments.[1][2]
Introduction to Regorafenib and Stable Isotope Methodology
Regorafenib is an oral multi-kinase inhibitor that targets various signaling pathways involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[3][4][5] Key targets include Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Platelet-Derived Growth Factor Receptors (PDGFR), Fibroblast Growth Factor Receptors (FGFR), and the RAF-MEK-ERK signaling pathway.[3][4]
Stable isotope labeling in bioequivalence studies involves the use of a drug molecule in which one or more atoms have been replaced with their non-radioactive, heavier isotopes, such as Carbon-13 (13C) and Deuterium (d, 2H). The co-administration of the labeled and unlabeled drug formulations allows for the simultaneous determination of their pharmacokinetic profiles in a single set of biological samples from each subject.[1][2] This approach significantly reduces intra-subject variability, thereby increasing the statistical power of the study and potentially reducing the required sample size.[6][7]
Mechanism of Action of Regorafenib
Regorafenib exerts its anti-cancer effects by inhibiting multiple kinases, thereby disrupting several key signaling pathways crucial for tumor growth and survival. The diagram below illustrates the primary signaling cascades affected by Regorafenib.
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters of Regorafenib and its active metabolite M-2, derived from a bioequivalence study in healthy volunteers under fasting and fed conditions.
| Analyte | Condition | Formulation | Cmax (ng/mL) | AUC0-144h (ng·h/mL) | Tmax (h) | t1/2 (h) |
| Regorafenib | Fasting | Test (T) | 390.6 ± 204.4 | 12059.4 ± 4353.9 | 3.99 (1.5-6.0) | 31.4 ± 6.6 |
| Reference (R) | 412.3 ± 214.1 | 13188.1 ± 4679.1 | 3.99 (1.5-6.0) | 31.3 ± 6.7 | ||
| Fed | Test (T) | 572.3 ± 224.2 | 15582.5 ± 5064.9 | 4.99 (1.5-12.0) | 31.9 ± 6.5 | |
| Reference (R) | 603.6 ± 232.0 | 15967.5 ± 5110.1 | 4.99 (2.0-12.0) | 32.1 ± 6.3 | ||
| Metabolite M-2 | Fasting | Test (T) | 165.7 ± 53.0 | 5693.3 ± 1618.3 | 27.0 (6.0-72.0) | 27.2 ± 4.5 |
| Reference (R) | 185.0 ± 59.9 | 6397.6 ± 1826.9 | 27.0 (8.0-72.0) | 27.1 ± 4.8 | ||
| Fed | Test (T) | 181.7 ± 55.4 | 6038.1 ± 1613.9 | 30.0 (12.0-72.0) | 27.5 ± 4.2 | |
| Reference (R) | 189.9 ± 59.1 | 6219.7 ± 1668.0 | 30.0 (12.0-72.0) | 27.6 ± 4.4 |
Data presented as mean ± standard deviation for Cmax, AUC, and t1/2, and as median (min-max) for Tmax. Data is based on a 40 mg single dose.[8][9]
Experimental Protocols
Bioequivalence Study Protocol
This protocol outlines a single-center, randomized, open-label, two-period, two-way crossover study to assess the bioequivalence of a test formulation of Regorafenib with a reference formulation using a stable isotope co-administration approach.
Study Design: A single-dose, two-period, two-sequence, crossover design will be employed.[8] In each period, subjects will receive a single oral dose of the test formulation of Regorafenib and a concomitant single oral dose of the reference formulation, this compound.
Subject Population: Healthy male and female volunteers, aged 18-55 years, with a body mass index (BMI) between 19.0 and 26.0 kg/m ². All subjects will provide written informed consent before participation.
Dosing:
-
Test Product: One tablet of Regorafenib (e.g., 40 mg).
-
Reference Product: One tablet of this compound (e.g., 40 mg). The doses are to be co-administered with approximately 240 mL of water after an overnight fast of at least 10 hours. A similar protocol should be followed for fed conditions, with administration after a standardized high-fat, high-calorie breakfast.
Blood Sampling Schedule: Venous blood samples (e.g., 4 mL) will be collected in EDTA-K2 tubes at the following time points: 0 (pre-dose), 0.5, 1.0, 1.5, 2.0, 2.5, 3.0, 3.5, 4.0, 4.5, 5.0, 6.0, 8.0, 10.0, 12.0, 24.0, 36.0, 48.0, 72.0, 96.0, 120.0, and 144.0 hours post-dose.[10]
Washout Period: A washout period of at least 21 days will be implemented between the two dosing periods to ensure complete elimination of the drug from the body.
Sample Handling and Processing
-
Blood Collection: Collect blood samples into EDTA-K2 anticoagulation vacuum tubes.
-
Centrifugation: Within 1 hour of collection, centrifuge the blood samples at 3000 x g for 10 minutes at 4°C to separate the plasma.
-
Plasma Separation: Carefully transfer the plasma supernatant into two separate, labeled polypropylene tubes.
-
Storage: Store the plasma samples at -80°C until bioanalysis.
Bioanalytical Method: LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method will be used for the simultaneous quantification of Regorafenib, this compound, and their major active metabolites (M-2 and M-5) in human plasma.
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 200 µL of acetonitrile (containing an appropriate internal standard, e.g., Sorafenib or a different isotopically labeled analog of Regorafenib).[11]
-
Vortex the mixture for 2 minutes to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and dilute with 200 µL of water containing 0.1% formic acid.[11]
-
Vortex for 1 minute and transfer to an autosampler vial for injection into the LC-MS/MS system.
LC-MS/MS Conditions:
-
LC System: UHPLC system.
-
Column: C18 column (e.g., 100 x 2.1 mm, 1.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.[11]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[11]
-
Flow Rate: 0.3 mL/min.[11]
-
Gradient Elution: A suitable gradient to separate the analytes from endogenous interferences.
-
Injection Volume: 10 µL.[11]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).[11]
-
Detection: Multiple Reaction Monitoring (MRM) of precursor to product ion transitions for Regorafenib, this compound, M-2, M-5, and the internal standard.
Pharmacokinetic and Statistical Analysis: Pharmacokinetic parameters (Cmax, AUC0-t, AUC0-∞, Tmax, and t1/2) for both Regorafenib and this compound will be calculated using non-compartmental analysis.[10] Bioequivalence will be assessed by comparing the 90% confidence intervals for the geometric mean ratios (Test/Reference) of Cmax, AUC0-t, and AUC0-∞ for both Regorafenib and this compound. The acceptance criteria for bioequivalence are 80.00% to 125.00%.[8]
References
- 1. scilit.com [scilit.com]
- 2. The application of stable isotopes to studies of drug bioavailability and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multikinase inhibitor regorafenib inhibits the growth and metastasis of colon cancer with abundant stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Re-introduction of a Novel Approach to the Use of Stable Isotopes in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bioequivalence and Pharmacokinetic Evaluation of Two Oral Formulations of Regorafenib: An Open-Label, Randomised, Single-Dose, Two-Period, Two-Way Crossover Clinical Trial in Healthy Chinese Volunteers Under Fasting and Fed Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.bcnf.ir [pubs.bcnf.ir]
Application Notes and Protocols for Stable Isotope-Labeled Regorafenib in In Vivo Cell Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regorafenib is an oral multi-kinase inhibitor targeting angiogenic, stromal, and oncogenic receptor tyrosine kinases, demonstrating efficacy in various cancers. Stable isotope labeling of regorafenib, for instance with Carbon-13 (¹³C) or Deuterium (D), provides a powerful tool for in vivo research. This technique allows for the precise differentiation and quantification of the administered drug from its endogenous counterparts and metabolites, overcoming challenges associated with traditional bioanalytical methods. The use of stable isotope-labeled (SIL) regorafenib is particularly advantageous for pharmacokinetic (PK), pharmacodynamic (PD), and metabolic studies, enabling accurate assessment of absorption, distribution, metabolism, and excretion (ADME) without the need for radiolabeling.
This document provides detailed application notes and protocols for the use of stable isotope-labeled regorafenib in in vivo cell experiments, focusing on metabolic profiling and pharmacokinetic analysis.
Mechanism of Action of Regorafenib
Regorafenib exerts its anti-tumor effects by inhibiting multiple protein kinases involved in critical cellular processes such as angiogenesis, oncogenesis, and the tumor microenvironment.[1] Key targets include Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Platelet-Derived Growth Factor Receptors (PDGFR), Fibroblast Growth Factor Receptors (FGFR), the angiopoietin-1 receptor (TIE2), as well as the oncogenic kinases KIT and RET, and the intracellular signaling kinase RAF.[2][3][4] By blocking these pathways, regorafenib can inhibit tumor cell proliferation, reduce tumor angiogenesis, and modulate the tumor microenvironment.[4]
Applications of Stable Isotope-Labeled Regorafenib
The primary application of stable isotope-labeled regorafenib, such as Regorafenib-¹³C,d₃, is in quantitative bioanalysis using isotope dilution mass spectrometry. This approach is considered the gold standard for pharmacokinetic studies due to its high accuracy and precision.
Key Applications Include:
-
Pharmacokinetic (PK) Studies: Accurate determination of PK parameters such as Cmax (maximum concentration), AUC (area under the curve), and elimination half-life. The stable isotope-labeled internal standard compensates for matrix effects and variations in sample processing.
-
Metabolite Identification and Quantification: Tracing the metabolic fate of regorafenib in vivo. The distinct mass of the labeled compound allows for the unambiguous identification of its metabolites.
-
Tissue Distribution Studies: Quantifying the concentration of regorafenib and its metabolites in various tissues to understand its distribution and accumulation.
-
Absolute Bioavailability Studies: Determining the fraction of an orally administered dose that reaches systemic circulation.
-
Drug-Drug Interaction Studies: Precisely evaluating the effect of co-administered drugs on the pharmacokinetics of regorafenib.
Data Presentation
Table 1: Pharmacokinetic Parameters of Regorafenib and its Active Metabolites (M-2 and M-5) in Human Plasma
| Parameter | Regorafenib | Metabolite M-2 | Metabolite M-5 |
| Mean Cmax (µg/mL) | 2.5 (single 160 mg dose) | Similar to regorafenib at steady-state | Similar to regorafenib at steady-state |
| Median Tmax (hrs) | 4 (single 160 mg dose) | Not specified | Not specified |
| Mean AUC (µg*h/mL) | 70.4 (single 160 mg dose) | Similar to regorafenib at steady-state | Similar to regorafenib at steady-state |
| Mean Elimination Half-life (t½) (hrs) | 28 (range: 14-58) | 25 (range: 14-32) | 51 (range: 32-70) |
| Protein Binding | 99.5% | High | High |
Data compiled from FDA reports.
Table 2: In Vivo Antitumor Activity of Regorafenib in a Patient-Derived Colorectal Cancer Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| Regorafenib | 10 mg/kg/day, p.o. | 72 - 96 |
| Irinotecan | Not specified | Not specified |
| Regorafenib + Irinotecan | Not specified | Significant tumor growth delay |
p.o. = oral administration
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of Stable Isotope-Labeled Regorafenib in a Mouse Xenograft Model
This protocol describes a representative in vivo study to determine the pharmacokinetic profile of stable isotope-labeled regorafenib in mice bearing human tumor xenografts.
1. Materials:
-
Stable Isotope-Labeled Regorafenib (e.g., Regorafenib-¹³C,d₃)
-
Vehicle for oral administration (e.g., a mixture of propylene glycol, polyethylene glycol 400, and Kolliphor P188)
-
Female immunodeficient mice (e.g., NOD-scid or similar)
-
Human cancer cells for xenograft establishment (e.g., colorectal cancer cell line)
-
Calibrated pipettes and syringes
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system
2. Animal Model:
-
Inject human cancer cells subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize animals into treatment and control groups.
3. Dosing and Sample Collection:
-
Prepare a formulation of stable isotope-labeled regorafenib in the vehicle at a suitable concentration (e.g., 1 mg/mL for a 10 mg/kg dose).
-
Administer a single oral dose of labeled regorafenib to the treatment group.
-
Collect blood samples (e.g., via retro-orbital bleeding or tail vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).
-
Immediately place blood samples into EDTA-coated tubes and keep on ice.
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
4. Sample Preparation for LC-MS/MS Analysis:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (unlabeled regorafenib or another stable isotope-labeled analog).
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
Use a validated LC-MS/MS method for the simultaneous quantification of stable isotope-labeled regorafenib and its major metabolites (M-2 and M-5).
-
Chromatography: Utilize a C18 reverse-phase column with a gradient elution of mobile phases such as ammonium formate in water and acetonitrile.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for labeled regorafenib, its metabolites, and the internal standard.
6. Data Analysis:
-
Construct calibration curves for each analyte.
-
Calculate the concentrations of labeled regorafenib and its metabolites in the plasma samples.
-
Use pharmacokinetic software to determine key PK parameters (Cmax, Tmax, AUC, t½).
Visualizations
Regorafenib Signaling Pathway
Caption: Regorafenib inhibits multiple receptor tyrosine kinases, blocking downstream signaling pathways.
Experimental Workflow for In Vivo Pharmacokinetic Analysis
Caption: Workflow for pharmacokinetic analysis of stable isotope-labeled regorafenib in vivo.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic profiling of the anti-tumor drug regorafenib in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of regorafenib (BAY 73-4506) and its major human metabolites BAY 75-7495 (M-2) and BAY 81-8752 (M-5) in human plasma by stable-isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolite Identification Using Regorafenib-13C,d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regorafenib is an oral multi-kinase inhibitor that targets various signaling pathways involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment. Understanding the metabolism of Regorafenib is crucial for a comprehensive evaluation of its efficacy and safety. The use of stable isotope-labeled compounds, such as Regorafenib-13C,d3, is a powerful technique for the identification and characterization of its metabolites. This document provides detailed application notes and protocols for the use of this compound in metabolite identification studies.
Regorafenib is primarily metabolized in the liver through oxidative and conjugative biotransformation, leading to the formation of major metabolites such as M-2 (N-oxide) and M-5 (N-desmethyl N-oxide), both of which are pharmacologically active.[1] Another identified minor metabolite is M-7 (N-glucuronide).
Stable isotope labeling offers a distinct advantage in metabolite discovery. The predictable mass shift between the labeled parent drug and its labeled metabolites allows for their confident identification within complex biological matrices, distinguishing them from endogenous compounds. This approach, coupled with high-resolution mass spectrometry, facilitates the elucidation of metabolic pathways and the structural characterization of novel metabolites.
Data Presentation: Quantitative Analysis of Regorafenib Metabolism
The following tables summarize quantitative data from a human mass balance study that utilized a single oral dose of [14C]regorafenib in healthy male subjects. This data provides insights into the excretion patterns and the relative abundance of Regorafenib and its metabolites.
Table 1: Recovery of Administered Radioactivity in Excreta
| Excretion Route | Mean Recovery (% of Administered Dose) |
| Feces | 71.2% |
| Urine | 19.3% |
| Total | 90.5% |
Table 2: Relative Abundance of Regorafenib and its Metabolites in Plasma (AUC0–144 h)
| Compound | Mean Abundance (% of Total Radioactivity) |
| Regorafenib (Parent Drug) | 57.4% |
| Metabolite M-2 (Pyridine N-oxide) | 28.7% |
| Metabolite M-5 (Demethylated Pyridine N-oxide) | 6.3% |
| Metabolite M-7 (N-glucuronide) | 3.1% |
Table 3: Composition of Radioactivity in Feces
| Compound | Abundance (% of Administered Dose) |
| Regorafenib (Unchanged) | 47.2% |
| Metabolites | 24.0% |
Signaling Pathways of Regorafenib
Regorafenib inhibits multiple protein kinases involved in tumor angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, RAF-1, BRAF), and the tumor microenvironment (PDGFR, FGFR).[1] The diagram below illustrates the key signaling pathways targeted by Regorafenib.
Experimental Protocols
The following protocols provide a general framework for conducting metabolite identification studies using this compound. These should be adapted based on the specific experimental system (e.g., in vitro cell cultures, in vivo animal models).
Experimental Workflow for Metabolite Identification
The overall workflow for identifying metabolites of Regorafenib using a stable isotope-labeled tracer is depicted below.
Protocol 1: In Vitro Metabolite Identification in Hepatocytes
Objective: To identify metabolites of Regorafenib formed in a primary culture of human hepatocytes.
Materials:
-
This compound
-
Unlabeled Regorafenib (for control)
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' E Medium)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
96-well plates
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Hepatocyte Plating: Thaw and plate cryopreserved human hepatocytes in 96-well plates according to the supplier's instructions. Allow cells to attach and form a monolayer.
-
Compound Preparation: Prepare stock solutions of this compound and unlabeled Regorafenib in a suitable solvent (e.g., DMSO). Further dilute the stock solutions in culture medium to the desired final concentrations.
-
Incubation: Remove the plating medium from the hepatocytes and add the medium containing either this compound or unlabeled Regorafenib. Include vehicle-only controls. Incubate the plates at 37°C in a humidified incubator with 5% CO2 for a specified time course (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Collection: At each time point, collect the incubation medium.
-
Metabolite Extraction:
-
To 100 µL of the collected medium, add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using a high-resolution LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Acquire data in both full scan mode to detect all ions and in data-dependent MS/MS mode to obtain fragmentation spectra for structural elucidation.
-
-
Data Analysis:
-
Process the raw LC-MS data using appropriate software to detect and align chromatographic peaks.
-
Compare the data from the this compound-treated samples with the unlabeled and vehicle control samples.
-
Identify putative metabolites by searching for ion pairs with the characteristic mass difference corresponding to the isotopic label of this compound.
-
Analyze the MS/MS fragmentation patterns of the labeled metabolites to confirm their structures.
-
Protocol 2: In Vivo Metabolite Profiling in Rodents
Objective: To identify the major metabolites of Regorafenib in the plasma, urine, and feces of rodents.
Materials:
-
This compound
-
Formulation vehicle suitable for oral administration
-
Laboratory rodents (e.g., rats or mice)
-
Metabolic cages for separate collection of urine and feces
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
Sample processing reagents (as in Protocol 1)
-
LC-MS/MS system
Procedure:
-
Dosing: Formulate this compound in a suitable vehicle for oral gavage. Administer a single dose to the rodents.
-
Sample Collection:
-
House the animals in metabolic cages for the separate and timed collection of urine and feces (e.g., at 0-8, 8-24, 24-48 hours post-dose).
-
Collect blood samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose) via an appropriate method (e.g., tail vein sampling). Process the blood to obtain plasma.
-
-
Sample Preparation:
-
Plasma: Perform protein precipitation as described in Protocol 1.
-
Urine: Centrifuge to remove any particulates. Dilute with water or an appropriate buffer before injection.
-
Feces: Homogenize the fecal samples with a suitable solvent (e.g., methanol/water mixture). Centrifuge the homogenate and collect the supernatant for analysis.
-
-
LC-MS/MS Analysis: Analyze the prepared samples as described in Protocol 1.
-
Data Analysis:
-
Process the LC-MS data to identify peaks corresponding to this compound and its metabolites in all matrices.
-
Characterize the metabolite structures based on their accurate mass and MS/MS fragmentation patterns.
-
Determine the relative abundance of each metabolite in the different biological samples.
-
Conclusion
The use of this compound is an invaluable tool for the definitive identification and structural elucidation of its metabolites. The protocols outlined in this document provide a robust framework for conducting both in vitro and in vivo metabolism studies. The data generated from these studies are essential for understanding the complete pharmacokinetic and metabolic profile of Regorafenib, which is critical for its clinical development and therapeutic use.
References
Troubleshooting & Optimization
Overcoming matrix effects in regorafenib LC-MS/MS analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of regorafenib.
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS/MS analysis of regorafenib, offering potential causes and recommended actions to resolve them.
Issue 1: Weak or Inconsistent Signal for Regorafenib
-
Potential Cause: Ion suppression due to matrix effects from co-eluting endogenous components like phospholipids from the plasma sample.[1][2] This can interfere with the ionization of regorafenib, leading to a reduced and variable signal.[3][4]
-
Recommended Actions:
-
Optimize Sample Preparation: Enhance the cleanup procedure to remove interfering substances. While protein precipitation is a common and simple method, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can provide a cleaner extract.[5][6]
-
Chromatographic Separation: Modify the LC gradient to better separate regorafenib from matrix components.[3] Experiment with different column chemistries (e.g., C18, phenyl-hexyl) to alter selectivity.[1]
-
Use an Appropriate Internal Standard: Incorporate a stable isotope-labeled (SIL) internal standard for regorafenib if available. A co-eluting structural analog, such as sorafenib, can also be used to compensate for signal variability.[7][8]
-
Issue 2: Poor Reproducibility and Accuracy
-
Potential Cause: Inconsistent sample preparation and uncompensated matrix effects can lead to significant variability in quantitative results.[1][3]
-
Recommended Actions:
-
Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples, including standards and quality controls.[7] Automated liquid handlers can improve reproducibility.
-
Evaluate Matrix Effect Quantitatively: Perform a post-extraction addition experiment to quantify the extent of ion suppression or enhancement. This involves comparing the response of an analyte spiked into a pre-extracted blank matrix sample with the response of the analyte in a neat solution.[1] A value significantly different from 100% indicates a strong matrix effect.
-
Implement a Robust Internal Standard Strategy: The use of a suitable internal standard is crucial for correcting variability. A stable isotope-labeled internal standard is the gold standard for correcting matrix effects.[3]
-
Issue 3: Peak Tailing or Broadening
-
Potential Cause: This can be due to issues with the analytical column, such as degradation or contamination, or suboptimal mobile phase conditions.[9]
-
Recommended Actions:
-
Column Maintenance: Ensure the column is properly conditioned and washed. If performance degrades, consider replacing the column.
-
Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds like regorafenib. Ensure the mobile phase is properly buffered and that the pH is consistent.[5] The use of 0.1% formic acid in both the aqueous and organic phases is common for regorafenib analysis.[7][10]
-
Check for Contamination: Contamination in the LC-MS/MS system can lead to poor peak shapes.[9] Flush the system with appropriate cleaning solutions.
-
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in the context of regorafenib LC-MS/MS analysis?
A matrix effect is the alteration of the ionization efficiency of regorafenib by co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[1][3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which negatively impacts the accuracy and precision of quantification.[4][11]
Q2: How can I assess for the presence of matrix effects?
A common method is the post-column infusion experiment.[1][3] In this qualitative technique, a constant flow of a regorafenib solution is infused into the mass spectrometer while a blank, extracted sample matrix is injected. Any dip or rise in the baseline signal indicates regions of ion suppression or enhancement, respectively.
Q3: What are the most common sample preparation techniques for regorafenib analysis, and which is best to minimize matrix effects?
The most frequently cited methods are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[5]
-
Protein Precipitation: Simple and fast, but may result in a less clean sample, making it more susceptible to matrix effects.[8][10] Acetonitrile is a common precipitation solvent.[7][8]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner sample than PPT.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest samples and is most effective at reducing matrix effects, though it is a more complex and time-consuming method.[6]
The choice of method depends on the required sensitivity and the complexity of the matrix. For therapeutic drug monitoring, a simple protein precipitation may be sufficient.[12]
Q4: Which internal standard is recommended for regorafenib analysis?
The ideal internal standard is a stable isotope-labeled (SIL) version of regorafenib (e.g., regorafenib-d4). However, this can be expensive. A suitable and commonly used alternative is sorafenib, which is a structural analog of regorafenib.[7][8] Midazolam has also been used as an internal standard.[13]
Q5: What are typical LC-MS/MS parameters for regorafenib analysis?
While specific parameters should be optimized for your instrument, a general starting point is:
-
Column: A C18 reversed-phase column is commonly used.[7][13]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical.[7][10]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is standard.[7][13]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for regorafenib analysis.
Table 1: Linearity and Sensitivity of Regorafenib LC-MS/MS Methods
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Regorafenib | Human Plasma | 0.5 - 40 | 0.5 | [7] |
| Regorafenib | Rat Plasma | 4 - 1000 | 4 | [10] |
| Regorafenib | Rat Plasma | 8 - 5000 | 8 | [13] |
| Regorafenib | Human Plasma | 25 - 25,000 | 25 | [8] |
| Regorafenib | Human Plasma | 50 - 5000 | 50 | [14] |
Table 2: Precision and Accuracy of Regorafenib LC-MS/MS Methods
| Matrix | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Human Plasma | < 10 | < 10 | Not Specified | [7] |
| Rat Plasma | < 13 | < 13 | 84.4 - 93.0 (as Recovery) | [13] |
| Human Plasma | 3.2 - 9.2 | 4.1 - 12.3 | 94.8 - 103.0 | [8] |
| Human Plasma | 2.4 - 10.2 | 2.4 - 10.2 | 91.0 - 111.7 | [14] |
| Human Plasma | ≤ 7.2 | ≤ 7.2 | 89.4 - 108.8 | [12] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is adapted from several sources for the analysis of regorafenib in plasma.[7][10]
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.
-
Internal Standard Addition: Add 20 µL of the internal standard working solution (e.g., sorafenib in acetonitrile).
-
Vortexing: Vortex the mixture for 30 seconds to ensure homogeneity.
-
Protein Precipitation: Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortexing: Vortex the sample vigorously for 2 minutes.
-
Centrifugation: Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to an autosampler vial.
-
Dilution (Optional but Recommended): Some methods suggest diluting the supernatant with water or mobile phase to reduce solvent effects.[7][14] For example, add 100 µL of 0.1% formic acid in water.
-
Injection: Inject an appropriate volume (e.g., 2-10 µL) into the LC-MS/MS system.[7][10]
Visualizations
Caption: A typical experimental workflow for regorafenib analysis.
Caption: A logical workflow for troubleshooting matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. gentechscientific.com [gentechscientific.com]
- 7. pubs.bcnf.ir [pubs.bcnf.ir]
- 8. Liquid chromatography-tandem mass spectrometric assay for the multikinase inhibitor regorafenib in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. zefsci.com [zefsci.com]
- 10. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]
- 11. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the sensitivity of regorafenib quantification assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the sensitivity and reliability of regorafenib quantification assays. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and key performance data to ensure the accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying regorafenib?
A1: The most prevalent methods for the quantification of regorafenib and its active metabolites in biological matrices are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1][2][3] LC-MS/MS is generally favored for its higher sensitivity and specificity.[4][5]
Q2: Which metabolites of regorafenib are important to quantify?
A2: Regorafenib is metabolized in the liver by CYP3A4 and UGT1A9 enzymes.[1][6][7] The two major active metabolites that are often monitored alongside the parent drug are regorafenib-N-oxide (M2) and N-desmethyl-regorafenib-N-oxide (M5).[1][6][8][9]
Q3: What is a typical Lower Limit of Quantification (LLOQ) for regorafenib in plasma?
A3: For LC-MS/MS methods, the LLOQ for regorafenib in plasma typically ranges from 2 to 5 ng/mL.[1][9] For HPLC-UV methods, the LLOQ is generally higher, around 10 to 48.8 ng/mL.[3][8]
Q4: How can matrix effects in LC-MS/MS analysis of regorafenib be minimized?
A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge.[10][11] Strategies to minimize them include:
-
Efficient Sample Preparation: Use protein precipitation followed by dilution of the supernatant.[2][5]
-
Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., regorafenib-13C-d3) is the best choice to compensate for matrix effects.[12] If not available, a structurally similar compound like sorafenib can be used.[2]
-
Chromatographic Separation: Optimize the chromatographic method to separate regorafenib from co-eluting matrix components.[10]
-
Post-column Infusion: This technique can be used during method development to identify regions in the chromatogram where matrix effects occur.[1][10]
Q5: What are the recommended storage conditions for biological samples containing regorafenib?
A5: Plasma samples should be stored at -80°C until analysis to ensure the stability of regorafenib and its metabolites.[1] High drug stability has been observed under various relevant storage conditions.[2]
Troubleshooting Guides
LC-MS/MS Assay Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Signal | 1. Improper sample preparation leading to low recovery. 2. Instrument sensitivity issue (e.g., dirty ion source). 3. Incorrect mass transitions (SRM) selected. 4. Degradation of analyte during storage or processing. | 1. Optimize the protein precipitation protocol; ensure complete protein removal. 2. Clean the mass spectrometer's ion source and optics. 3. Verify the precursor and product ions for regorafenib, its metabolites, and the internal standard. 4. Re-evaluate sample handling and storage procedures; ensure samples are kept frozen and protected from light.[13] |
| High Variability / Poor Precision | 1. Inconsistent sample preparation or injection volume. 2. Presence of significant matrix effects.[11] 3. Unstable electrospray ionization. | 1. Use an autosampler for precise injection volumes; ensure thorough vortexing after protein precipitation. 2. Use a stable isotope-labeled internal standard.[12] Improve sample clean-up. 3. Optimize mobile phase composition (e.g., adjust formic acid concentration) to ensure stable spray.[1] |
| Poor Peak Shape (Broad or Tailing Peaks) | 1. Column contamination or degradation. 2. Incompatible sample solvent with the mobile phase. 3. Low mobile phase flow rate. | 1. Flush the column with a strong solvent or replace the column if necessary.[14] 2. Reconstitute the final extract in a solvent similar in composition to the initial mobile phase.[14] 3. Ensure the pump is delivering the correct flow rate and check for leaks.[15] |
| Inaccurate Calibration Curve | 1. Pipetting errors during standard preparation. 2. Inappropriate weighting model for linear regression. 3. Degradation of stock or working solutions. | 1. Calibrate pipettes regularly; prepare standards carefully. 2. Use a weighted regression model (e.g., 1/x or 1/x²) to account for heteroscedasticity.[5] 3. Prepare fresh stock and working solutions. Store them at the recommended temperature (-20°C).[1] |
HPLC-UV Assay Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Ghost Peaks | 1. Carryover from a previous injection. 2. Contamination in the mobile phase or system. | 1. Implement a needle wash with a strong solvent in the autosampler method. 2. Prepare fresh mobile phase; flush the entire HPLC system.[14] |
| Baseline Noise or Drift | 1. Air bubbles in the pump or detector. 2. Contaminated or old mobile phase. 3. Fluctuations in column temperature. | 1. Degas the mobile phase properly; purge the pump.[15] 2. Prepare fresh mobile phase daily.[14] 3. Use a column oven to maintain a constant temperature.[14] |
| Shifting Retention Times | 1. Change in mobile phase composition. 2. Column aging or degradation. 3. Leak in the system. | 1. Ensure accurate preparation of the mobile phase; if using a gradient, check pump performance.[14] 2. Use a guard column; if retention times consistently decrease, the column may need replacement. 3. Check for loose fittings throughout the system.[15] |
General ELISA Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | 1. Reagents not brought to room temperature before use. 2. Expired or improperly stored kit components. 3. Insufficient incubation times. | 1. Allow all reagents to sit at room temperature for at least 15-20 minutes before starting.[16] 2. Check the expiration dates on all reagents and ensure they have been stored at the recommended temperature (typically 2-8°C).[16][17] 3. Adhere to the incubation times specified in the kit protocol. |
| High Background | 1. Insufficient washing. 2. High concentration of detection antibody. 3. Ineffective blocking. | 1. Increase the number of wash steps and ensure wells are completely filled and emptied during each wash.[18] 2. Optimize the detection antibody concentration by performing a titration.[19] 3. Increase the blocking time or try a different blocking buffer.[18] |
| High Variability (High %CV) | 1. Inconsistent pipetting technique. 2. Plates not sealed properly during incubation, leading to evaporation ("edge effect"). 3. Inconsistent washing across the plate. | 1. Ensure pipettes are calibrated; use consistent technique for all wells. 2. Use a new plate sealer for every incubation step to prevent cross-contamination and evaporation.[16] 3. Use an automated plate washer for more consistent washing if available.[17] |
Quantitative Data Summary
The following tables summarize the performance characteristics of various published methods for regorafenib quantification.
Table 1: LC-MS/MS Methods for Regorafenib Quantification in Plasma
| Analyte(s) | LLOQ (ng/mL) | Linear Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Regorafenib, M2, M5, RG | 5 | 5 - 1,000 | 2.59 - 6.82 | 3.97 - 11.3 | 94.5 - 111 | [1] |
| Regorafenib & Metabolites | 50 | 50 - 5,000 | 2.4 - 10.2 | 2.4 - 10.2 | 91.0 - 111.7 | [5] |
| Regorafenib | 25 | 25 - 25,000 | 3.2 - 9.2 | 4.1 - 12.3 | 94.8 - 103.0 | [2] |
| Regorafenib, M2, M5 | 2 | 2 - 2,000 | 3.59 - 14.1 | 3.59 - 14.1 | 91.2 - 105 | [9] |
| Regorafenib & Metabolites | 30 - 50 | 30 - 8,000 | ≤ 7.2 | ≤ 7.2 | 89.4 - 108.8 | [4] |
Table 2: HPLC-UV Methods for Regorafenib Quantification
| Matrix | LLOQ (ng/mL) | Linear Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Human Plasma | 10 | 10 - 10,000 | < 12.2 | < 12.2 | < 9.4 | [8] |
| Xenograft Tumors | 48.8 | 48.8 - 50,000 | Not Reported | Not Reported | Not Reported | [3] |
| Bulk & Dosage Form | 0.007 (LOD) | 30,000 - 70,000 | 0.47 - 0.92 | 0.45 - 0.95 | 98 - 102 | [20] |
Experimental Protocols
Detailed Methodology: LC-MS/MS Quantification in Mouse Plasma
This protocol is a representative example based on published methods.[1]
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions (1 mg/mL) of regorafenib, its metabolites (M2, M5), and a suitable internal standard (IS), such as sorafenib or regorafenib-D3, in methanol.
-
Prepare working solutions by diluting the stock solutions in methanol.
-
Spike blank mouse plasma with working solutions to create calibration standards (e.g., 5, 10, 50, 100, 250, 500, 1000 ng/mL) and QCs (e.g., 25, 75, 750 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
To 10 µL of plasma sample (standard, QC, or unknown), add 50 µL of the IS working solution (e.g., 150 ng/mL in acetonitrile).
-
Vortex the mixture for 5 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., sub-2 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile:Methanol (1:3) with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start with low %B, ramp up to high %B to elute the analytes, hold, and then return to initial conditions for re-equilibration.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM). Monitor at least two transitions per analyte for quantification and confirmation.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the IS.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the standards.
-
Use a weighted (e.g., 1/x²) linear regression to fit the curve.
-
Determine the concentration of regorafenib in QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Detailed Methodology: HPLC-UV Quantification in Human Plasma
This protocol is a representative example based on published methods.[8]
-
Preparation of Standards and QCs:
-
Prepare stock and working solutions as described for the LC-MS/MS method. Sorafenib can be used as the internal standard.
-
Spike blank human plasma to create calibration standards (e.g., 10 - 10,000 ng/mL) and QCs.
-
-
Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of plasma sample, add the IS.
-
Perform a solid-phase extraction (SPE) using a suitable cartridge to clean up the sample and concentrate the analytes.
-
Elute the analytes from the SPE cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
HPLC-UV Conditions:
-
LC Column: C18 column (e.g., Capcell PAK MG II).
-
Mobile Phase: 0.5% KH2PO4 (pH 3.5) : Acetonitrile (30:70, v/v).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 20-50 µL.
-
UV Detection Wavelength: 260 nm.
-
-
Data Analysis:
-
Calculate the peak area ratio of regorafenib to the IS.
-
Construct a calibration curve and perform linear regression to determine the concentrations in unknown samples.
-
Visualizations
Caption: Workflow for LC-MS/MS quantification of regorafenib.
Caption: Key signaling pathways inhibited by regorafenib.
Caption: A logical approach to troubleshooting quantification assays.
References
- 1. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatography-tandem mass spectrometric assay for the multikinase inhibitor regorafenib in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neoplasiaresearch.com [neoplasiaresearch.com]
- 4. A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 9. Determination of regorafenib (BAY 73-4506) and its major human metabolites BAY 75-7495 (M-2) and BAY 81-8752 (M-5) in human plasma by stable-isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. eijppr.com [eijppr.com]
- 12. Bioequivalence and Pharmacokinetic Evaluation of Two Oral Formulations of Regorafenib: An Open-Label, Randomised, Single-Dose, Two-Period, Two-Way Crossover Clinical Trial in Healthy Chinese Volunteers Under Fasting and Fed Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of degradation products of regorafenib by LC-QTOF-MS and NMR spectroscopy: investigation of rearrangement and odd-electron ion formation during collision-induced dissociations under ESI-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. biomatik.com [biomatik.com]
- 17. Issues on fit-for-purpose validation of a panel of ELISAs for application as biomarkers in clinical trials of anti-Angiogenic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 19. assaygenie.com [assaygenie.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chromatographic Separation of Regorafenib and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of regorafenib and its active metabolites, M-2 (N-oxide) and M-5 (N-desmethyl N-oxide).
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of regorafenib and its metabolites.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Sample overload. 4. Co-elution with interfering substances. | 1. Adjust the mobile phase pH. A mobile phase of 0.5% KH2PO4 (pH 3.5)–acetonitrile (30:70, v/v) has been shown to be effective.[1][2] 2. Use a guard column and/or flush the column with a strong solvent. If the problem persists, replace the column. 3. Reduce the sample concentration or injection volume. 4. Optimize the gradient elution to better separate the analytes from matrix components. |
| Low Sensitivity/Poor Signal Intensity | 1. Suboptimal ionization in mass spectrometry. 2. Inefficient sample extraction. 3. Low concentration of the analyte in the sample. | 1. Optimize mass spectrometry parameters, including ionization source settings (e.g., electrospray voltage, gas flows, temperature). Positive ion mode is commonly used for regorafenib and its metabolites.[3][4] 2. Employ a validated extraction method such as solid-phase extraction (SPE) or protein precipitation to ensure high recovery.[1][2][4] SPE has been shown to provide high extraction recovery (>81% for all compounds).[1][2] 3. Concentrate the sample or use a more sensitive instrument like a UPLC-MS/MS system. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Temperature variations in the column oven. 3. Column aging. 4. Air bubbles in the pump or column. | 1. Ensure the mobile phase is well-mixed and degassed. Use a gradient proportioning valve that is functioning correctly. 2. Use a column oven and ensure the temperature is stable. A common temperature is 40°C.[4] 3. Equilibrate the column thoroughly before each run. If retention times continue to shift, the column may need replacement. 4. Purge the pump to remove any air bubbles. |
| Carryover | 1. Adsorption of analytes to the injector, column, or detector. 2. High concentration of the previous sample. | 1. Implement a robust wash cycle for the autosampler needle and injection port between samples. 2. Inject a blank sample after a high-concentration sample to check for carryover. If observed, optimize the wash procedure or dilute high-concentration samples. |
| Matrix Effects in MS Detection | 1. Co-eluting endogenous components from the sample matrix (e.g., plasma) that suppress or enhance ionization. | 1. Improve sample cleanup using methods like SPE. 2. Optimize the chromatographic separation to separate analytes from matrix components. 3. Use a stable isotope-labeled internal standard to compensate for matrix effects. |
Frequently Asked Questions (FAQs)
1. What are the key metabolites of regorafenib that should be monitored?
The two major active metabolites of regorafenib are M-2 (N-oxide) and M-5 (N-desmethyl N-oxide).[1][2][5] Both exhibit pharmacological activity similar to the parent drug.[6]
2. What type of analytical column is recommended for the separation of regorafenib and its metabolites?
A C18 reversed-phase column is commonly used and has been shown to provide good separation. Specific examples include the Capcell PAK MG II column[1][2] and the Waters ACQUITY UPLC BEH C18 column.[4][7]
3. What are typical mobile phase compositions for HPLC and UPLC methods?
For HPLC-UV methods, a mobile phase of 0.5% KH2PO4 (pH 3.5) and acetonitrile (30:70, v/v) has been successfully used.[1][2] For UPLC-MS/MS, a gradient elution with acetonitrile and water containing 0.1% formic acid is common.[4][7][8]
4. What are the expected retention times for regorafenib, M-2, and M-5?
Retention times can vary depending on the specific method. In one reported HPLC method, the retention times were approximately 18.3 min for regorafenib, 11.7 min for M-2, and 9.7 min for M-5.[2] A UPLC-MS/MS method reported retention times of 3.88 min for regorafenib, 3.70 min for M-2, and 3.40 min for M-5.[3]
5. What sample preparation techniques are most effective for plasma samples?
Both solid-phase extraction (SPE) and protein precipitation are effective methods. SPE can provide high extraction recovery and good selectivity.[1][2] Protein precipitation with acetonitrile is a simpler and faster method that is also widely used.[4][7]
Experimental Protocols
HPLC-UV Method for Human Plasma[1][2]
-
Sample Preparation (Solid-Phase Extraction):
-
Condition an SPE cartridge with methanol followed by water.
-
Load 100 µL of human plasma mixed with an internal standard (e.g., sorafenib).
-
Wash the cartridge with water.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Capcell PAK MG II C18
-
Mobile Phase: 0.5% KH2PO4 (pH 3.5) : Acetonitrile (30:70, v/v)
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 260 nm
-
UPLC-MS/MS Method for Rat Plasma[4][7]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 20 µL of internal standard solution and vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins and vortex for 2 minutes.
-
Centrifuge at 13,000 × g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant for injection.
-
-
Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water with 0.1% formic acid
-
Flow Rate: 0.40 mL/min
-
Gradient: A time-based gradient from 10% A to 90% A.
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM)
-
Quantitative Data Summary
Table 1: HPLC-UV Method Performance [1][2]
| Analyte | Linear Range (ng/mL) | Lower Limit of Quantification (ng/mL) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Extraction Recovery (%) |
| Regorafenib | 10 - 10,000 | 10 | < 12.2 | < 12.2 | 83 - 89 |
| M-2 | 10 - 10,000 | 10 | < 12.3 | < 12.3 | 82 - 88 |
| M-5 | 10 - 10,000 | 10 | < 15.1 | < 15.1 | 81 - 87 |
Table 2: UPLC-MS/MS Method Parameters [4]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Regorafenib | 483.1 | 282.1 | 40 | 25 |
| M-2 | 499.1 | 282.1 | 45 | 30 |
| M-5 | 485.1 | 282.1 | 45 | 30 |
Visualizations
References
- 1. Quantitative determination of regorafenib and its two major metabolites in human plasma with high-performance liquid chromatography and ultraviolet detection [pubmed.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]
- 8. Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Regorafenib-13C,d3 Internal Standard in Biological Matrices
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of the Regorafenib-13C,d3 internal standard in various biological matrices. It includes troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of bioanalytical data.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues and questions related to the stability of this compound in biological samples.
Q1: My internal standard (IS) response is highly variable between samples. What are the potential causes?
A1: High variability in the IS response can stem from several factors throughout the analytical process. Key areas to investigate include:
-
Inconsistent Sample Preparation: Errors during sample aliquoting, addition of the IS, or extraction can lead to significant variability. Ensure precise and consistent liquid handling.
-
Matrix Effects: The composition of the biological matrix can vary between samples, leading to ion suppression or enhancement in the mass spectrometer. This can affect the IS response.
-
Instrument Performance: Fluctuations in instrument performance, such as inconsistent injection volumes or detector drift, can contribute to variability.
-
IS Stability: Degradation of the IS during sample storage or processing will result in a decreased response.
Q2: I'm observing a decreasing trend in my internal standard response throughout an analytical run. What should I investigate?
A2: A decreasing IS response trend often points to stability issues within the autosampler. Regorafenib and its internal standard have been shown to be stable in a reconstituted solution in the autosampler at 4°C for up to 24 hours[1]. If your run exceeds this time or the temperature is not maintained, degradation may occur. Consider re-validating the autosampler stability for your specific run conditions.
Q3: What are the acceptable limits for stability assessments?
A3: For stability to be considered acceptable, the mean concentration of the analyte at each quality control (QC) level should be within ±15% of the nominal concentration.
Q4: How many freeze-thaw cycles are recommended for stability testing?
A4: It is recommended to assess stability for a minimum of three freeze-thaw cycles, as this reflects typical sample handling in a laboratory setting[1][2]. The stability of Regorafenib has been confirmed for three freeze-thaw cycles from -80°C to room temperature[1].
Q5: What are the recommended long-term storage conditions for plasma samples?
A5: For long-term stability, storing plasma samples at -20°C or -80°C is recommended. Regorafenib has been shown to be stable in plasma for at least 180 days at -20°C and for 6 months at -80°C[1][2].
Quantitative Stability Data Summary
The following tables summarize the stability of Regorafenib (as a surrogate for this compound) under various conditions in biological matrices. Since the isotopic labeling in this compound does not significantly alter its chemical properties, the stability of the parent drug is a reliable indicator.
Table 1: Freeze-Thaw Stability of Regorafenib in Plasma
| Number of Cycles | Storage Temperature | Analyte Concentration (ng/mL) | Accuracy (%) | CV (%) | Reference |
| 3 | -80°C to Room Temp. | Low QC (25) | 99.1 | 2.64 | [1] |
| 3 | -80°C to Room Temp. | Medium QC (75) | 104 | 0.39 | [1] |
| 3 | -80°C to Room Temp. | High QC (750) | 102 | 3.71 | [1] |
| 3 | -20°C to Room Temp. | N/A | Stable | N/A | [2] |
Table 2: Short-Term (Bench-Top) Stability of Regorafenib in Biological Matrices
| Matrix | Storage Duration | Storage Temperature | Analyte Concentration (ng/mL) | Accuracy (%) | CV (%) | Reference |
| Mouse Plasma | 8 hours | Room Temperature | Low QC (25) | 99.1 | 2.64 | [1] |
| Mouse Plasma | 8 hours | Room Temperature | Medium QC (75) | 104 | 0.39 | [1] |
| Mouse Plasma | 8 hours | Room Temperature | High QC (750) | 102 | 3.71 | [1] |
| Human Whole Blood | 2 hours | Room Temperature | LQC & HQC | Within 85-115% | N/A | [3] |
Table 3: Long-Term Stability of Regorafenib in Plasma
| Storage Duration | Storage Temperature | Analyte Concentration (ng/mL) | Accuracy (%) | CV (%) | Reference |
| 6 months | -80°C | Low QC (25) | 102 | 2.21 | [1] |
| 6 months | -80°C | Medium QC (75) | 107 | 0.98 | [1] |
| 6 months | -80°C | High QC (750) | 105 | 3.71 | [1] |
| 180 days | -20°C | N/A | Stable | N/A | [2] |
| 60 days | -20°C ± 5°C | LQC & HQC | 93.85% & 95.23% | N/A | [3] |
| 60 days | -78°C ± 8°C | LQC & HQC | 95.33% & 96.47% | N/A | [3] |
Table 4: Autosampler and Processed Sample Stability of Regorafenib
| Stability Type | Storage Duration | Storage Temperature | Analyte Concentration (ng/mL) | Deviation from Initial (%) | Reference |
| Autosampler Stability | 24 hours | 4°C | LQC, MQC, HQC | < 15% | [1] |
| Dry Extract Stability | ~7-8 days | Deep Freezer | LQC & HQC | Within 85-115% | [3] |
Experimental Protocols
This section provides detailed methodologies for key stability experiments.
Protocol 1: Freeze-Thaw Stability Assessment
Objective: To evaluate the stability of this compound in a biological matrix after repeated freeze-thaw cycles.
Materials:
-
Blank biological matrix (e.g., human plasma)
-
This compound stock solution
-
Regorafenib analytical standard
-
Quality control (QC) samples at low, medium, and high concentrations
-
Validated bioanalytical method (e.g., LC-MS/MS)
Procedure:
-
Prepare a fresh batch of calibration standards and QC samples.
-
Spike the blank biological matrix with Regorafenib to prepare low, medium, and high concentration QC samples. Aliquot these samples into appropriate storage vials.
-
Freeze the QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
Once completely thawed, refreeze the samples at the storage temperature for at least 12 hours.
-
Repeat the freeze-thaw cycle for a minimum of three cycles.
-
After the final thaw, process and analyze the QC samples along with a freshly prepared set of calibration standards.
-
Calculate the concentration of the freeze-thaw samples and compare them to the nominal concentrations. The mean concentration should be within ±15% of the nominal value.
Protocol 2: Short-Term (Bench-Top) Stability Assessment
Objective: To determine the stability of this compound in a biological matrix at room temperature over a period that mimics the sample handling and preparation time.
Procedure:
-
Prepare low and high concentration QC samples in the biological matrix.
-
Place the QC samples on a laboratory bench at room temperature (approximately 20-25°C).
-
Let the samples sit for a predetermined period that reflects the typical sample processing time (e.g., 8 hours)[1].
-
At the end of the period, process and analyze the samples against a freshly prepared calibration curve.
-
Compare the measured concentrations to the nominal concentrations. The mean concentration should be within ±15% of the nominal value.
Protocol 3: Long-Term Stability Assessment
Objective: To evaluate the stability of this compound in a biological matrix under long-term storage conditions.
Procedure:
-
Prepare a sufficient number of low and high concentration QC samples in the biological matrix.
-
Store the samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of QC samples.
-
Thaw the samples and analyze them with a freshly prepared calibration curve.
-
The mean concentration at each time point should be within ±15% of the nominal concentration.
Visualizations
The following diagrams illustrate the experimental workflow for stability testing and a logical approach to troubleshooting internal standard variability.
References
Addressing ion suppression in ESI-MS for regorafenib quantification
Welcome to the technical support center for the bioanalysis of regorafenib using Electrospray Ionization-Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to ion suppression during the quantification of regorafenib in biological matrices.
Troubleshooting Guide: Addressing Ion Suppression
Ion suppression is a common phenomenon in ESI-MS that can significantly impact the accuracy, precision, and sensitivity of your regorafenib assay.[1][2] It occurs when co-eluting matrix components interfere with the ionization of the target analyte, leading to a decreased signal intensity.[3] This guide provides a systematic approach to identifying and mitigating ion suppression.
Question: My regorafenib signal is low and inconsistent. How can I determine if ion suppression is the cause?
Answer:
The most definitive method to identify ion suppression is a post-column infusion experiment .[3] This technique helps to pinpoint the retention times at which matrix components are causing suppression.
Experimental Protocol: Post-Column Infusion Analysis
-
System Setup:
-
Prepare a standard solution of regorafenib in a suitable solvent.
-
Using a syringe pump, continuously infuse the regorafenib solution into the MS source via a T-connector placed between the LC column outlet and the ESI probe.
-
Inject a blank, extracted matrix sample (e.g., plasma that has undergone your sample preparation procedure) onto the LC column.
-
-
Data Acquisition:
-
Monitor the regorafenib signal in Multiple Reaction Monitoring (MRM) mode.
-
A stable, elevated baseline signal should be observed due to the constant infusion of the analyte.
-
-
Interpretation:
-
Any significant drop in the baseline signal indicates the elution of interfering compounds from the matrix that are suppressing the ionization of regorafenib. The retention time of these dips corresponds to the regions of ion suppression.
-
Question: I have confirmed that ion suppression is occurring. What are the primary strategies to reduce its impact?
Answer:
There are three main strategies to combat ion suppression:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.[2][4]
-
Improve Chromatographic Separation: Ensure that regorafenib elutes at a different time than the suppressing compounds.[1][4]
-
Utilize an Appropriate Internal Standard: Compensate for signal variability caused by ion suppression.[3][4]
Below is a troubleshooting workflow to guide you through these strategies.
Sample Preparation Protocols
Effective sample preparation is crucial for minimizing matrix effects.[2][4] While protein precipitation is a simple technique, it may not be sufficient for removing all interfering compounds.[1] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) often provide cleaner extracts.[2][5]
Experimental Protocol: Protein Precipitation (PPT)
-
Sample Aliquoting: To 100 µL of plasma sample, add the internal standard.
-
Precipitation: Add 300-400 µL of cold acetonitrile (or methanol) to precipitate the proteins.[6]
-
Vortexing: Vortex the mixture for 1-2 minutes.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
Experimental Protocol: Liquid-Liquid Extraction (LLE)
-
Sample Buffering: To 100 µL of plasma sample with internal standard, add a suitable buffer to adjust the pH.
-
Extraction: Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether).
-
Vortexing: Vortex vigorously for 5-10 minutes.
-
Centrifugation: Centrifuge to separate the aqueous and organic layers.
-
Organic Layer Transfer: Transfer the organic layer to a new tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.[5]
Experimental Protocol: Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove polar interferences.
-
Elution: Elute regorafenib and the internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.
Quantitative Data Summary
The following tables summarize typical recovery and matrix effect data for regorafenib analysis. Lower matrix effect values and higher, more consistent recovery are desirable.
Table 1: Recovery of Regorafenib and Metabolites
| Compound | Extraction Method | Mean Recovery (%) | Reference |
| Regorafenib | Protein Precipitation | >90 | [7] |
| Regorafenib M-2 | Protein Precipitation | >90 | [7] |
| Regorafenib M-5 | Protein Precipitation | >90 | [7] |
| Regorafenib | Liquid-Liquid Extraction | 76.64 | [5] |
Table 2: Matrix Effect for Regorafenib
| Quality Control Level | Matrix Effect (%CV) | Reference |
| Low QC | 4.50 | [8] |
| High QC | 4.79 | [8] |
Note: A Coefficient of Variation (%CV) for the matrix effect of less than 15% is generally considered acceptable.[9]
Frequently Asked Questions (FAQs)
Q1: What is the difference between ion suppression and a matrix effect?
A1: Ion suppression is one manifestation of a matrix effect.[1] A matrix effect refers to the alteration of ionization efficiency due to co-eluting components from the sample matrix. This can result in either ion suppression (decreased signal) or ion enhancement (increased signal).[3]
Q2: Can I just dilute my sample to reduce ion suppression?
A2: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening ion suppression.[3][10] However, this also dilutes your analyte of interest, which may compromise the sensitivity of the assay, especially for samples with low regorafenib concentrations.[2]
Q3: Which ionization mode, positive or negative, is better for regorafenib to avoid ion suppression?
A3: Regorafenib is typically analyzed in positive ion mode.[6][7] While switching to negative ionization can sometimes reduce ion suppression because fewer compounds ionize in this mode, it is only a viable strategy if regorafenib can be efficiently ionized in negative mode.[1][2] For regorafenib, optimization in the positive mode is the standard approach.
Q4: My method uses a protein precipitation protocol, but I still see significant ion suppression. What should I do next?
A4: If protein precipitation is insufficient, you should consider a more rigorous sample cleanup method like LLE or SPE.[2][4] Additionally, optimizing your chromatographic conditions to separate regorafenib from the region of ion suppression is a critical next step.[1] This can involve adjusting the mobile phase composition, changing the gradient, or using a different type of LC column.[3]
Q5: How does a stable isotope-labeled internal standard (SIL-IS) help with ion suppression?
A5: A SIL-IS is considered the "gold standard" for compensating for ion suppression.[3] Because it is chemically almost identical to regorafenib, it will co-elute and experience the same degree of ion suppression. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification.[4]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. providiongroup.com [providiongroup.com]
- 3. benchchem.com [benchchem.com]
- 4. longdom.org [longdom.org]
- 5. ijrti.org [ijrti.org]
- 6. Liquid chromatography-tandem mass spectrometric assay for the multikinase inhibitor regorafenib in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.bcnf.ir [pubs.bcnf.ir]
- 10. DSpace [research-repository.griffith.edu.au]
Technical Support Center: Simultaneous Analysis of Regorafenib and Sorafenib
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the simultaneous analysis of regorafenib and sorafenib, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods.
Troubleshooting Guide
This guide addresses common issues encountered during the simultaneous analysis of regorafenib and sorafenib.
| Problem | Possible Causes | Recommended Solutions |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample solvent mismatch with the mobile phase.4. Column overload. | 1. Wash the column with a strong solvent, reverse the column direction for flushing (if permissible by the manufacturer), or replace the column.2. Ensure the mobile phase pH is appropriate for the analytes and the column chemistry. Formic acid (0.1%) is commonly used to improve peak shape.[1][2][3]3. The sample should be dissolved in a solvent similar in composition and strength to the initial mobile phase.4. Dilute the sample or reduce the injection volume. |
| Low Signal Intensity or Sensitivity | 1. Inefficient ionization in the mass spectrometer.2. Suboptimal mass spectrometer parameters (e.g., collision energy, declustering potential).3. Poor extraction recovery.4. Matrix effects (ion suppression or enhancement).[4] | 1. Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature). Both positive and negative ionization modes have been used, with positive mode being common.[2][3]2. Perform tuning and optimization for each analyte and internal standard using a standard solution.3. Evaluate and optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction). Protein precipitation with acetonitrile is a simple and common method.[1]4. Assess matrix effects by comparing the response of an analyte in a post-extraction spiked sample to that of a neat standard. If significant, consider a more rigorous sample cleanup, use a matrix-matched calibration curve, or employ a stable isotope-labeled internal standard. |
| Poor Chromatographic Resolution | 1. Inadequate mobile phase gradient.2. Unsuitable column chemistry or particle size.3. Flow rate is too high. | 1. Adjust the gradient profile (slope, duration, and initial/final mobile phase composition) to improve separation. A gradient elution is typically necessary for these compounds.[1][2][3]2. Use a high-efficiency column, such as a UPLC BEH C18 column, for better separation.[4][5]3. Optimize the flow rate; a lower flow rate can sometimes improve resolution. |
| Inconsistent Retention Times | 1. Fluctuation in pump pressure or flow rate.2. Changes in mobile phase composition.3. Column temperature variations.4. Air bubbles in the system. | 1. Check the HPLC/UPLC system for leaks and ensure the pump is functioning correctly.2. Prepare fresh mobile phase daily and ensure it is properly degassed.3. Use a column oven to maintain a consistent temperature.[5]4. Degas the mobile phase and prime the pumps. |
| Carryover | 1. Adsorption of analytes to the injector, column, or other system components.2. High concentration of the preceding sample. | 1. Optimize the needle wash solvent and procedure. A strong organic solvent is often effective.2. Inject a blank sample after a high-concentration sample to check for carryover. If observed, a more rigorous washing step or a dedicated "wash injection" may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the simultaneous analysis of regorafenib and sorafenib?
A1: The most prevalent and robust technique is Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).[1][4] This method offers high sensitivity, selectivity, and throughput, which is crucial for analyzing complex biological matrices like plasma.[1][4]
Q2: What type of sample preparation is typically used for plasma samples?
A2: Protein precipitation is a widely used method due to its simplicity and effectiveness.[1] This typically involves adding a precipitating agent, such as acetonitrile, to the plasma sample, followed by vortexing and centrifugation to remove the precipitated proteins.[1]
Q3: Which chromatographic column is recommended for this analysis?
A3: A reversed-phase C18 column is commonly employed. For higher resolution and faster analysis times, UPLC columns with smaller particle sizes (e.g., Acquity UPLC BEH C18, 1.7 µm) are recommended.[4][5]
Q4: What are the typical mobile phases used in the chromatographic separation?
A4: A gradient elution using a combination of an aqueous phase and an organic phase is standard. The aqueous phase is often water with a small amount of formic acid (e.g., 0.1%) to improve ionization and peak shape. The organic phase is typically acetonitrile or methanol.[1][2][3]
Q5: What are the key validation parameters to consider when developing a method for the simultaneous analysis of regorafenib and sorafenib?
A5: According to regulatory guidelines (e.g., FDA, ICH), the key validation parameters include specificity, linearity, accuracy, precision (intra-day and inter-day), recovery, matrix effect, and stability.[4][6]
Experimental Protocols
Detailed UPLC-MS/MS Methodology
This protocol is a representative example for the simultaneous quantification of regorafenib and sorafenib in plasma.
1. Sample Preparation (Protein Precipitation) [1]
-
To 100 µL of plasma sample in a microcentrifuge tube, add an internal standard (IS) solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
2. UPLC-MS/MS Conditions
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[5] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Flow Rate | 0.4 mL/min[1] |
| Column Temperature | 30°C[5] |
| Injection Volume | 2.0 µL[1] |
| Gradient Elution | A typical gradient might be: 0-0.5 min: 90% A 0.5-1.5 min: Linear gradient to 10% A 1.5-2.5 min: Hold at 10% A 2.5-3.0 min: Return to 90% A and equilibrate[1] |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2][3] |
| Multiple Reaction Monitoring (MRM) Transitions | To be optimized for specific instrument. Example transitions could be:Regorafenib: m/z 483.1 → 270.1Sorafenib: m/z 465.1 → 252.1 |
3. Method Validation Summary
The following table summarizes typical acceptance criteria for method validation based on FDA guidelines.
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99[4] |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification - LLOQ)[4] |
| Precision (CV%) | ≤ 15% (≤ 20% at the LLOQ)[4] |
| Recovery | Consistent, precise, and reproducible. |
| Matrix Effect | Should be minimal and consistent across different lots of matrix. |
| Stability | Analytes should be stable under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). |
Signaling Pathways and Experimental Workflow
Regorafenib and sorafenib are multi-kinase inhibitors that target several key signaling pathways involved in tumor growth and angiogenesis.[7][8]
Caption: Targeted signaling pathways of Regorafenib and Sorafenib.
The following diagram outlines the general experimental workflow for the simultaneous analysis of regorafenib and sorafenib in plasma samples.
Caption: General experimental workflow for analysis.
References
- 1. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Enhancing the precision and accuracy of regorafenib bioanalytical methods
Welcome to the technical support center for the bioanalysis of regorafenib. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the precision and accuracy of your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the bioanalysis of regorafenib using LC-MS/MS.
Question: I am observing significant signal suppression or enhancement (matrix effects). How can I mitigate this?
Answer:
Matrix effects are a common challenge in bioanalysis and can lead to inaccurate quantification.[1] They are caused by co-eluting endogenous components from the biological matrix that interfere with the ionization of the analyte.[1] Here are several strategies to mitigate matrix effects:
-
Optimize Sample Preparation:
-
Protein Precipitation (PPT): While simple, it may not be sufficient to remove all interfering phospholipids.[2] Trying different precipitation solvents (e.g., acetonitrile, methanol) can sometimes help.[2]
-
Liquid-Liquid Extraction (LLE): This technique offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[3][4] Experiment with different extraction solvents (e.g., methyl tert-butyl ether) and pH adjustments to optimize recovery and minimize interferences.[3]
-
Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts by utilizing specific sorbents to retain the analyte while washing away interfering components. Method development is more complex but can be highly effective.
-
-
Chromatographic Separation:
-
Improve the separation of regorafenib from matrix components by optimizing the LC method. This can be achieved by:
-
Trying different analytical columns (e.g., C18, phenyl-hexyl).
-
Modifying the mobile phase composition and gradient profile.[2]
-
Using a divert valve to direct the early-eluting, unretained matrix components to waste.
-
-
-
Internal Standard (IS) Selection:
-
Use a stable isotope-labeled (SIL) internal standard (e.g., regorafenib-¹³CD₃).[5] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction.
-
If a SIL-IS is unavailable, use a structural analog that has similar chromatographic and ionization properties to regorafenib, such as sorafenib or gilteritinib.[2][6]
-
Question: My assay is showing poor peak shape (e.g., tailing, fronting, or broad peaks). What are the possible causes and solutions?
Answer:
Poor peak shape can compromise the accuracy and precision of integration. The following are common causes and their respective solutions:
-
Column Issues:
-
Column Contamination: Flush the column with a strong solvent (e.g., isopropanol, methanol) to remove adsorbed matrix components.
-
Column Degradation: The stationary phase may be degraded. Replace the column with a new one.
-
Inappropriate Column Choice: Ensure the column chemistry is suitable for the analyte and mobile phase.
-
-
Mobile Phase Problems:
-
pH Mismatch: Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state.
-
Inadequate Buffering: Use a suitable buffer at an appropriate concentration to control the mobile phase pH.
-
-
Injection Solvent Effects:
-
The injection solvent should be weaker than the initial mobile phase to ensure proper peak focusing on the column head. If a strong solvent is used for reconstitution, inject a smaller volume.
-
-
System Issues:
-
Extra-column Dead Volume: Check for and minimize dead volume in tubing and connections.
-
Clogged Frit or Guard Column: Replace the guard column or inline filter.
-
Question: I am experiencing low sensitivity or a poor signal-to-noise ratio. How can I improve it?
Answer:
Low sensitivity can be a significant hurdle, especially when quantifying low concentrations of regorafenib. Consider the following to enhance your signal:
-
Mass Spectrometer Optimization:
-
Source Parameters: Optimize ion source parameters such as capillary voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature.[6]
-
Compound Parameters: Fine-tune compound-specific parameters like declustering potential, collision energy, and cell exit potential for the specific MRM transitions of regorafenib and its internal standard.
-
-
Sample Preparation:
-
Increase Sample Volume: If possible, start with a larger volume of plasma to increase the amount of analyte extracted.
-
Concentration Step: Incorporate a solvent evaporation and reconstitution step in your sample preparation to concentrate the analyte in a smaller volume of a weaker solvent.[3]
-
-
Chromatography:
-
Gradient Optimization: A slower, more focused gradient can help to sharpen the peak and increase the signal-to-noise ratio.
-
Column Choice: Using a column with a smaller internal diameter (e.g., 2.1 mm) can increase sensitivity.
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable internal standard (IS) for regorafenib analysis?
A1: The ideal internal standard is a stable isotope-labeled (SIL) version of regorafenib, such as regorafenib-¹³CD₃, as it shares the same physicochemical properties.[5] If a SIL-IS is not available, structural analogs like sorafenib and gilteritinib have been successfully used.[2][6][7]
Q2: What are the common sample preparation techniques for regorafenib in plasma?
A2: The most frequently used methods are protein precipitation (PPT) with acetonitrile and liquid-liquid extraction (LLE).[2][3][6][7] PPT is simpler and faster, while LLE generally provides a cleaner sample extract, reducing matrix effects.[2][3]
Q3: What are the typical stability conditions for regorafenib in plasma?
A3: Regorafenib has been shown to be stable in plasma under various storage conditions. Studies have demonstrated stability for at least 24 hours at room temperature, for multiple freeze-thaw cycles, and for extended periods (e.g., 6 months) when stored at -80°C.[5][8]
Q4: What are the main metabolites of regorafenib that I should be aware of?
A4: The primary circulating metabolites of regorafenib are regorafenib-N-oxide (M2) and N-desmethyl-regorafenib-N-oxide (M5).[5][8] These metabolites can be pharmacologically active and may need to be quantified depending on the study's objectives.[8]
Quantitative Data Summary
The following tables summarize key parameters from various validated bioanalytical methods for regorafenib.
Table 1: Sample Preparation and Chromatographic Conditions
| Parameter | Method 1[6] | Method 2[5] | Method 3[3] | Method 4[2] |
| Biological Matrix | Human Plasma | Mouse Plasma | Human Plasma | Rat Plasma |
| Sample Preparation | Protein Precipitation | Protein Precipitation | Liquid-Liquid Extraction | Protein Precipitation |
| Internal Standard | Sorafenib | Regorafenib-¹³CD₃ | Regorafenib ¹³CD₃ | Gilteritinib |
| LC Column | Not Specified | Accucore Vanquish C18 | ACE C18 | Waters ACQUITY UPLC BEH C18 |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 2mM Ammonium Formate in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile:Methanol (1:3) | Acetonitrile | Acetonitrile |
| Flow Rate | 0.3 mL/min | 0.4 mL/min | Not Specified | 0.40 mL/min |
| Run Time | 6 min | 5 min | 4.5 min | 3.0 min |
Table 2: Method Validation Parameters
| Parameter | Method 1[6][9] | Method 2[5] | Method 3[3][4] | Method 4[2] |
| Linearity Range (ng/mL) | 0.5 - 40 | 5 - 1000 | 10 - 25000 | 4 - 800 (for QC) |
| LLOQ (ng/mL) | 0.5 | 5 | 10 | 4 |
| Intra-day Precision (%RSD) | < 10% | < 8.32% | Not Specified | Not Specified |
| Inter-day Precision (%RSD) | < 10% | < 11.34% | Not Specified | Not Specified |
| Accuracy | Within acceptable range | 98.6 - 105% | Within ±15% (±20% at LLOQ) | Not Specified |
| Recovery | Not Specified | > 90% | 76.64% | Not Specified |
Detailed Experimental Protocols
Protocol 1: Protein Precipitation Method [6]
-
To 100 µL of plasma sample, add the internal standard solution.
-
Add 200 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Dilute the supernatant with 200 µL of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction Method [3]
-
To 100 µL of plasma sample, add 50 µL of the internal standard dilution.
-
Add 200 µL of 2mM Ammonium Formate in water as an extraction buffer.
-
Add 2.5 mL of Methyl Tert-Butyl Ether as the extraction solvent.
-
Vortex the mixture for 20 minutes.
-
Centrifuge at 4000 rpm for 5 minutes at 10°C.
-
Transfer approximately 2.0 mL of the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the residue with 500 µL of the reconstitution solution (Acetonitrile: 2mM Ammonium Formate in water, 80:20 v/v).
-
Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: General experimental workflow for regorafenib bioanalysis.
Caption: Troubleshooting decision tree for common bioanalytical issues.
References
- 1. eijppr.com [eijppr.com]
- 2. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]
- 3. ijrti.org [ijrti.org]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.bcnf.ir [pubs.bcnf.ir]
- 7. Liquid chromatography-tandem mass spectrometric assay for the multikinase inhibitor regorafenib in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Bioequivalence Analysis of Regorafenib in Human Plasma Using LC-MS/MS: Validation and Application | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]
Technical Support Center: Regorafenib-13C,d3 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for Regorafenib and its stable isotope-labeled internal standard, Regorafenib-13C,d3.
Frequently Asked Questions (FAQs)
Q1: What is the recommended internal standard for the quantification of Regorafenib by LC-MS/MS?
A1: The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification. This compound is the ideal internal standard as it co-elutes with the analyte and compensates for variations in sample preparation and matrix effects.[1] Sorafenib has also been used as an internal standard.[2][3]
Q2: What are the typical mass transitions (MRM) for Regorafenib and this compound?
A2: The protonated molecular ion [M+H]+ is typically used as the precursor ion for both Regorafenib and its internal standard. The most common mass transition for Regorafenib is m/z 483.1 -> 270.1. For this compound, the precursor ion will have a higher mass due to the isotopic labeling. The exact transition should be optimized in your laboratory, but a common transition is m/z 487.1 -> 274.1.
Q3: What ionization mode is best suited for Regorafenib analysis?
A3: Positive electrospray ionization (ESI+) is the recommended ionization mode for the analysis of Regorafenib and this compound.[2][4]
Q4: What are the key considerations for sample preparation of plasma samples for Regorafenib analysis?
A4: Protein precipitation is a common and effective method for preparing plasma samples.[3][5] This typically involves adding a cold organic solvent like acetonitrile or methanol to the plasma sample to precipitate proteins, followed by centrifugation to separate the supernatant containing the analyte and internal standard.
Q5: How can I avoid carryover in my LC-MS/MS system?
A5: To minimize carryover, a robust needle wash protocol is essential. This can include multiple washes with a strong solvent, such as a mixture of acetonitrile and methanol, between injections. Running blank injections after high concentration samples can also help assess and mitigate carryover.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Low Signal for Analyte/Internal Standard | 1. Incorrect Mass Spectrometer Settings: Wrong MRM transitions, collision energy, or source parameters. 2. Sample Preparation Issue: Inefficient extraction or degradation of the analyte. 3. LC System Problem: Leak in the system, clogged column, or incorrect mobile phase composition. 4. Ion Source Contamination: A dirty ion source can lead to suppressed signal. | 1. Verify all mass spectrometer parameters in the method. Infuse a standard solution directly into the mass spectrometer to check for signal. 2. Review the sample preparation protocol. Prepare a fresh set of standards and quality control samples. 3. Perform a system leak check. Check the column pressure and ensure the mobile phases are correctly prepared and flowing. 4. Clean the ion source according to the manufacturer's instructions. |
| High Signal Variability (Poor Precision) | 1. Inconsistent Sample Preparation: Variations in pipetting, extraction time, or evaporation steps. 2. Matrix Effects: Ion suppression or enhancement from endogenous components in the sample matrix. 3. Unstable Spray in Ion Source: Fluctuations in the ESI spray can lead to inconsistent ionization. | 1. Ensure consistent and precise execution of the sample preparation protocol. Use calibrated pipettes. 2. Evaluate matrix effects by comparing the response of the analyte in neat solution versus post-extraction spiked matrix. If significant, consider a more rigorous sample cleanup method or chromatographic separation. 3. Check the ESI needle position and for any blockages. Optimize gas flows and temperatures. |
| Peak Tailing or Splitting | 1. Column Degradation: Loss of stationary phase or contamination of the column. 2. Incompatible Mobile Phase: pH of the mobile phase is not optimal for the analyte's chemistry. 3. Sample Overload: Injecting too high a concentration of the analyte. | 1. Replace the analytical column with a new one. Use a guard column to protect the analytical column. 2. Adjust the pH of the mobile phase. For Regorafenib, an acidic mobile phase (e.g., with 0.1% formic acid) is commonly used. 3. Dilute the sample and re-inject. |
| Ghost Peaks (Carryover) | 1. Insufficient Needle Wash: The autosampler needle is not being adequately cleaned between injections. 2. Contamination in the LC System: Analyte adsorbed onto parts of the LC system (e.g., injection port, tubing). | 1. Optimize the needle wash procedure with a stronger solvent and/or multiple wash cycles. 2. Flush the entire LC system with a strong solvent. If the problem persists, individual components may need to be replaced. |
Optimized Mass Spectrometry Parameters
The following table summarizes the recommended starting parameters for the analysis of Regorafenib and this compound. These parameters should be optimized on your specific instrument for best performance.
| Parameter | Regorafenib | This compound (Internal Standard) |
| Precursor Ion (m/z) | 483.1 | 487.1 |
| Product Ion (m/z) | 270.1 | 274.1 |
| Ionization Mode | ESI+ | ESI+ |
| Capillary Voltage (kV) | 3.5 - 4.5 | 3.5 - 4.5 |
| Cone Voltage (V) | 20 - 40 | 20 - 40 |
| Collision Energy (eV) | 25 - 45 | 25 - 45 |
| Desolvation Gas Flow (L/hr) | 800 - 1000 | 800 - 1000 |
| Desolvation Temperature (°C) | 400 - 500 | 400 - 500 |
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 200 µL of cold acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Gradient Elution:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.5 min: 90-10% B
-
6.5-8 min: 10% B
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer set to Multiple Reaction Monitoring (MRM) mode.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the quantification of Regorafenib in plasma.
Regorafenib Signaling Pathway Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.bcnf.ir [pubs.bcnf.ir]
- 3. Liquid chromatography-tandem mass spectrometric assay for the multikinase inhibitor regorafenib in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of regorafenib (BAY 73-4506) and its major human metabolites BAY 75-7495 (M-2) and BAY 81-8752 (M-5) in human plasma by stable-isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Regorafenib using Regorafenib-13C,d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Regorafenib in biological matrices, with a specific focus on the validation of a method utilizing its stable isotope-labeled internal standard, Regorafenib-13C,d3. The use of a stable isotope-labeled internal standard (SIL-IS) is a gold standard in quantitative bioanalysis using mass spectrometry, as it helps to correct for variability during sample preparation and analysis.[1][2] This document presents supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting and implementing a robust and reliable bioanalytical assay for Regorafenib.
Method Comparison: Regorafenib Quantification
The accurate quantification of Regorafenib, a multi-kinase inhibitor, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[3] While various methods have been developed, the choice of internal standard (IS) is a critical factor influencing method performance. Here, we compare a method using this compound as the IS with methods employing alternative internal standards like Sorafenib and Midazolam.
Table 1: Comparison of Bioanalytical Method Validation Parameters for Regorafenib
| Validation Parameter | Method 1: this compound IS | Method 2: Sorafenib IS | Method 3: Midazolam IS |
| Linearity Range (ng/mL) | 5 - 1,000[4] | 25 - 25,000[5] | 8 - 5,000[6] |
| Accuracy (%) | 94.5 - 111[4] | 94.8 - 103.0[5] | Within ±15% (details not specified) |
| Precision (CV%) | Within-day: 2.59 - 6.82Between-day: 3.97 - 11.3[4] | Within-day: 3.2 - 9.2Between-day: 4.1 - 12.3[5] | < 13% (intra- and inter-day)[6] |
| Recovery (%) | >90[4] | Not explicitly stated | 84.4 - 93.0[6] |
| Matrix Effect | No obvious matrix effects observed[4] | Not explicitly stated | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5[4] | 25[5] | 8[6] |
Experimental Protocols
Method 1: LC-MS/MS with this compound Internal Standard
This method was developed for the simultaneous determination of Regorafenib and its metabolites in mouse plasma.[4]
1. Sample Preparation:
-
To 10 µL of plasma, add 20 µL of methanol (as a blank, standard, or QC sample).
-
Add 50 µL of the internal standard solution (this compound in acetonitrile:water).
-
Vortex mix for 5 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.[4]
2. LC-MS/MS Conditions:
-
LC System: UPLC system
-
Column: Details not specified in the provided abstract.
-
Mobile Phase: Details not specified in the provided abstract.
-
MS/MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive ion electrospray ionization (ESI)
-
Run Time: 5 minutes per sample[4]
Method 2: LC-MS/MS with Sorafenib Internal Standard
This assay was validated for the quantification of Regorafenib in human plasma.[5]
1. Sample Preparation:
-
Protein precipitation with acetonitrile.
-
The extract is diluted with 25% (v/v) methanol.[5]
2. LC-MS/MS Conditions:
-
LC System: Not specified.
-
Column: Sub-2 µm particle, bridged ethylsilicia hybrid trifunctional bonded C18 column.
-
Mobile Phase: Isocratic elution with 0.02% (v/v) formic acid in a methanol-water mixture.
-
MS/MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization.[5]
Method 3: LC-MS with Midazolam Internal Standard
This method was developed for the determination of Regorafenib in rat plasma.[6]
1. Sample Preparation:
-
Protein precipitation with an acetonitrile-methanol (9:1, v/v) mixture.[6]
2. LC-MS Conditions:
-
LC System: Not specified.
-
Column: Zorbax SB-C18 (2.1 mm × 50 mm, 3.5 μm).
-
Mobile Phase: Gradient elution with acetonitrile and 0.1% formic acid in water.
-
MS System: Not specified.
-
Ionization Mode: Positive ion electrospray ionization.
-
Detection: Selective ion monitoring (SIM) mode.[6]
Visualizing the Bioanalytical Workflow
The following diagrams illustrate the key stages in the validation of a bioanalytical method for Regorafenib.
Caption: Experimental workflow for the bioanalytical method validation of Regorafenib.
Caption: Key parameters for a comprehensive bioanalytical method validation.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.bcnf.ir [pubs.bcnf.ir]
- 4. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. researchgate.net [researchgate.net]
The Gold Standard: Why Regorafenib-13C,d3 Excels as an Internal Standard in Regorafenib Analysis
In the quantitative analysis of the multi-kinase inhibitor regorafenib, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy and reliability of bioanalytical methods. While various compounds have been employed, the stable isotope-labeled (SIL) internal standard, Regorafenib-13C,d3, emerges as the superior choice, mitigating risks of analytical variability and ensuring the most precise quantification. This guide provides a comparative overview of this compound against other commonly used internal standards, supported by experimental data and detailed methodologies.
The Ideal Internal Standard: A Brief Overview
An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization in the mass spectrometer. This co-elution and co-ionization corrects for any potential sample loss or matrix effects. Stable isotope-labeled internal standards are widely considered the "gold standard" as their physicochemical properties are nearly identical to the analyte, leading to the most accurate and precise results.[1]
Comparative Analysis of Internal Standards for Regorafenib
The selection of an internal standard for regorafenib analysis has seen the use of various compounds, including structurally similar drugs and stable isotope-labeled analogs. This section compares the performance of this compound with other alternatives.
Key Performance Parameters:
| Internal Standard | Linearity (R²) | Precision (%RSD) | Accuracy (%) | Matrix Effect | Key Considerations |
| This compound | ≥ 0.99[2] | Inter-assay: 3.59 - 14.1%[3] | Inter-assay: 91.2 - 105%[3] | Minimal to None[4] | Co-elutes with regorafenib, providing the most accurate correction for matrix effects and variability.[1] |
| Sorafenib | Linearity in the range of 0.5–40 ppb with %RSD values below 10%[5] | %RSD values below 10%[5] | Within acceptable bioanalytical limits[5] | Potential for differential matrix effects due to structural differences. | Structurally similar to regorafenib, but not identical.[5] May have different extraction recovery and ionization efficiency. |
| Midazolam | Linear over the range of 8-5000 ng/mL[6] | RSD of intra-day and inter-day precision were both < 13%[6] | Mean recoveries in the range of 84.4-93.0%[6] | High potential for differential matrix effects due to significant structural and chemical differences. | Structurally and chemically distinct from regorafenib. |
| Nilotinib | Linear dynamic range of 5 and 500 ng/mL[6] | Not explicitly stated for regorafenib analysis. | High recovery of 93.82% in plasma[6] | High potential for differential matrix effects. | Structurally and chemically distinct from regorafenib. |
The Superiority of this compound:
As a stable isotope-labeled analog, this compound is the most suitable internal standard for the quantification of regorafenib.[7][8][9] Its chemical structure is identical to regorafenib, with the only difference being the incorporation of one carbon-13 and three deuterium atoms.[8] This subtle mass shift allows for its distinction from the unlabeled analyte by the mass spectrometer, while ensuring that its behavior during sample processing, chromatography, and ionization is virtually identical to that of regorafenib. This minimizes variability and leads to higher accuracy and precision in the quantification of regorafenib in complex biological matrices.[1][4]
In contrast, other internal standards like sorafenib, midazolam, and nilotinib, while used in some methods, are not ideal.[5][6] These compounds have different chemical structures and properties, which can lead to variations in extraction efficiency, chromatographic retention times, and ionization responses compared to regorafenib. These differences can result in inadequate compensation for matrix effects and other sources of analytical error, potentially compromising the accuracy of the results.
Experimental Protocols
A robust and validated bioanalytical method is crucial for accurate drug quantification. Below is a typical experimental protocol for the analysis of regorafenib in human plasma using this compound as an internal standard, based on established methodologies.[3]
1. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma, add a fixed amount of this compound solution as the internal standard.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Chromatographic Column: A C18 reverse-phase column (e.g., Hypersil Gold®) is commonly used for separation.[10]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium formate with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is typically employed.[10][11]
-
Flow Rate: A flow rate of 0.3-0.7 mL/min is generally used.[10][11][12]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both regorafenib and this compound to ensure selectivity and sensitivity. For regorafenib, a common transition is m/z 483.0 → 262.0.[11][12]
Visualizing the Workflow
The following diagram illustrates the typical workflow for a bioanalytical method utilizing an internal standard for the quantification of regorafenib.
Signaling Pathway of Regorafenib
Regorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis. The diagram below illustrates its primary targets.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of regorafenib (BAY 73-4506) and its major human metabolites BAY 75-7495 (M-2) and BAY 81-8752 (M-5) in human plasma by stable-isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioequivalence and Pharmacokinetic Evaluation of Two Oral Formulations of Regorafenib: An Open-Label, Randomised, Single-Dose, Two-Period, Two-Way Crossover Clinical Trial in Healthy Chinese Volunteers Under Fasting and Fed Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.bcnf.ir [pubs.bcnf.ir]
- 6. researchgate.net [researchgate.net]
- 7. Regorafenib-13C-d3 - Applications - CAT N°: 25486 [bertin-bioreagent.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benthamdirect.com [benthamdirect.com]
Bioequivalence assessment of regorafenib formulations with a labeled standard
This guide provides a detailed comparison of bioequivalence between different formulations of the multi-kinase inhibitor regorafenib and the labeled standard, Stivarga®. The assessment is based on publicly available data from clinical trials, offering researchers, scientists, and drug development professionals a comprehensive overview of the pharmacokinetic profiles and experimental methodologies.
Comparative Pharmacokinetic Data
The bioequivalence of a test formulation of regorafenib has been established against the reference product, Stivarga®, in healthy adult subjects under various conditions. The key pharmacokinetic (PK) parameters, including the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax), were evaluated. The geometric mean ratios (GMRs) of these parameters for the test versus the reference formulation fell within the standard bioequivalence acceptance range of 80.00% to 125.00%.[1][2]
Below are summary tables of the pharmacokinetic data from a pivotal bioequivalence study conducted in healthy Chinese volunteers.[3][4][5][6] The study compared a test (T) 40 mg regorafenib formulation with the reference (R) 40 mg Stivarga® formulation under both fasting and fed (high-fat, high-calorie) conditions.[3][4][5][6]
Table 1: Pharmacokinetic Parameters of Regorafenib Formulations (Fasting State)
| Parameter | Test Formulation (T) | Reference Formulation (R) | Geometric Mean Ratio (T/R) (%) | 90% Confidence Interval |
| Cmax (ng/mL) | 185.3 ± 71.3 | 196.2 ± 68.4 | 94.7 | 80.0 - 112.2 |
| AUC0-144h (ng·h/mL) | 4867.2 ± 1383.1 | 5328.5 ± 1533.7 | 91.4 | 85.8 - 97.4 |
| AUC0-∞ (ng·h/mL) | 5013.5 ± 1438.9 | 5478.1 ± 1599.8 | 91.7 | 86.1 - 97.6 |
Table 2: Pharmacokinetic Parameters of Regorafenib Formulations (Fed State)
| Parameter | Test Formulation (T) | Reference Formulation (R) | Geometric Mean Ratio (T/R) (%) | 90% Confidence Interval |
| Cmax (ng/mL) | 267.1 ± 98.5 | 282.4 ± 103.7 | 94.6 | 85.4 - 104.8 |
| AUC0-144h (ng·h/mL) | 6843.1 ± 1845.2 | 7002.3 ± 1921.4 | 97.7 | 92.5 - 103.2 |
| AUC0-∞ (ng·h/mL) | 7012.6 ± 1901.7 | 7101.5 ± 1987.6 | 98.8 | 93.4 - 104.5 |
The results demonstrate that the 90% confidence intervals for the geometric least-square means of the ratio of the test to reference formulation for regorafenib were entirely within the 80-125% equivalence margin under both fasting and fed conditions.[3][5][6][7][8]
Experimental Protocols
The bioequivalence of the regorafenib formulations was assessed through a single-center, randomized, open-label, two-period, two-way crossover Phase 1 clinical trial.[4][5][6]
Study Design
Healthy volunteers were randomly assigned to receive a single oral dose of either the test or reference regorafenib formulation (40 mg).[4][5][6] Following a washout period, subjects received the alternate formulation. This crossover design was implemented for both fasting and fed conditions.[4][5][6] For the fed state, a high-fat, high-calorie meal was administered prior to drug intake.[4][5][6]
Pharmacokinetic Analysis
Blood samples were collected at predetermined time points post-dosing to measure the plasma concentrations of regorafenib and its major active metabolite, M-2.[9] A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was employed for the quantification of the analytes in plasma.[9] The key pharmacokinetic parameters (Cmax, AUC0-144h, and AUC0-∞) were calculated using non-compartmental methods.[4][5][6]
Statistical Analysis
A linear mixed-effects model was used to evaluate the differences in the natural logarithm-transformed pharmacokinetic parameters (Cmax, AUC0-144h, and AUC0-∞) between the two formulations.[7] The model included sequence, drugs, and period as fixed effects, and participant ID as a random effect.[7] Bioequivalence was concluded if the 90% confidence intervals of the geometric mean for the test/reference ratios were within the 80-125% range.[7][8]
Visualizing the Bioequivalence Study Workflow and Regorafenib's Mechanism
To further clarify the experimental process and the drug's mechanism of action, the following diagrams are provided.
Regorafenib is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth, angiogenesis, and the tumor microenvironment.[10][11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. [PDF] Bioequivalence and Pharmacokinetic Evaluation of Two Oral Formulations of Regorafenib: An Open-Label, Randomised, Single-Dose, Two-Period, Two-Way Crossover Clinical Trial in Healthy Chinese Volunteers Under Fasting and Fed Conditions | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Bioequivalence and Pharmacokinetic Evaluation of Two Oral Formulations of Regorafenib: An Open-Label, Randomised, Single-Dose, Two-Period, Two-Way Crossover Clinical Trial in Healthy Chinese Volunteers Under Fasting and Fed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioequivalence and Pharmacokinetic Evaluation of Two Oral Formulations of Regorafenib: An Open-Label, Randomised, Single-Dose, Two-Period, Two-Way Crossover Clinical Trial in Healthy Chinese Volunteers Under Fasting and Fed Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. tandfonline.com [tandfonline.com]
- 10. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. hematologyandoncology.net [hematologyandoncology.net]
A Comparative Guide to Regorafenib Pharmacokinetics Across Diverse Populations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic properties of regorafenib, a multi-kinase inhibitor, across various patient populations. The information presented herein is intended to support research, clinical trial design, and the broader understanding of regorafenib's disposition in diverse demographic and clinical settings. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key cited studies.
Executive Summary
Regorafenib is an oral anti-cancer agent approved for the treatment of metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma. Its pharmacokinetics are influenced by a range of factors including ethnicity, organ function, and concomitant medications. This guide synthesizes available data to highlight these differences and provide a foundational understanding for further research and clinical application.
Comparative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of regorafenib and its active metabolites, M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl), in different populations.
Table 1: Pharmacokinetics of Regorafenib in Healthy Volunteers by Ethnicity
| Parameter | Chinese Population (40 mg single dose, fasting)[1][2][3] | Caucasian Population (160 mg single dose, fasting)[4] |
| Regorafenib | ||
| Cmax (ng/mL) | ~216.9 | 2500 |
| AUC0-t (ng·h/mL) | ~6885.1 | 70400 |
| Tmax (h) | 4.0 | 4.0 |
| t1/2 (h) | ~33.4 | Not Reported |
| Metabolite M-2 | ||
| Cmax (ng/mL) | ~60.3 | Not Reported |
| AUC0-t (ng·h/mL) | ~1899.8 | Not Reported |
| Tmax (h) | 12.0 | Not Reported |
| t1/2 (h) | ~46.9 | Not Reported |
Note: Direct comparison is challenging due to different dosing in the cited studies. A population pharmacokinetic analysis suggested that after a 160 mg dose, the average concentration of regorafenib was 11% lower in Asians compared to non-Asians[5].
Table 2: Pharmacokinetics of Regorafenib in Patients with Organ Dysfunction
| Population | Key Findings |
| Hepatic Impairment | In patients with mild (Child-Pugh A) and moderate (Child-Pugh B) hepatic impairment, the systemic exposure to regorafenib and its active metabolites was similar to that in patients with normal hepatic function. However, treatment in patients with Child-Pugh B was associated with poorer clinical outcomes and a higher frequency of severe adverse events[6]. Regorafenib is not recommended for patients with severe (Child-Pugh C) hepatic impairment[7]. |
| Renal Impairment | The pharmacokinetics of regorafenib are not significantly altered in patients with mild, moderate, or severe renal impairment[8][9][10]. A dedicated study in patients with severe renal impairment (CrCl 15-29 mL/min) was conducted to confirm these findings[8]. |
Table 3: Influence of Age on Regorafenib Pharmacokinetics
| Population | Key Findings |
| Elderly Patients (≥65 years) | No overall differences in efficacy were observed between elderly and younger patients. However, there was an increased incidence of Grade 3 hypertension in patients aged 65 years and older[11]. A multicenter real-world study in elderly Chinese patients with metastatic colorectal cancer found that regorafenib monotherapy was efficacious[12]. A population pharmacokinetic analysis showed that age was positively correlated with the average concentrations of regorafenib and its metabolites[5]. |
Experimental Protocols
Typical Phase 1 Pharmacokinetic Study Design
A common design for a Phase 1 pharmacokinetic study of regorafenib involves a single-center, open-label, dose-escalation format[13][14][15][16][17].
-
Patient Population: Adult patients with advanced solid tumors who have progressed on standard therapies[13][15]. Healthy volunteers are often used for bioequivalence studies[1][2][3][18].
-
Dosing Regimen: Regorafenib is typically administered orally as a single agent. Dose-escalation cohorts often follow a "3+3" design, starting at a dose of 120 mg once daily for 3 weeks of a 4-week cycle[15]. The dose is then escalated in subsequent cohorts to determine the maximum tolerated dose (MTD).
-
Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis are collected at pre-defined time points. For a single-dose study, this may include pre-dose, and at 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, and 144 hours post-dose[1][2]. For multiple-dose studies, trough concentrations are measured before dosing on specified days, and full pharmacokinetic profiles are often determined on day 21 of the first cycle[19].
-
Bioanalytical Method: Plasma concentrations of regorafenib and its active metabolites (M-2 and M-5) are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method[20][21][22][23][24].
Bioanalytical Method: LC-MS/MS
The quantification of regorafenib in plasma is typically achieved through a validated LC-MS/MS method.
-
Sample Preparation: Plasma samples are prepared using protein precipitation with acetonitrile. An internal standard, such as sorafenib, is added to the plasma before precipitation[20][21].
-
Chromatographic Separation: The supernatant after centrifugation is injected onto a reverse-phase C18 column. Isocratic elution is commonly performed with a mobile phase consisting of a mixture of methanol and water containing a small amount of formic acid[20].
-
Mass Spectrometric Detection: The analytes are detected using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode. The detection is performed in the multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for regorafenib and the internal standard[20][22].
-
Method Validation: The method is validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, precision, accuracy, selectivity, and stability[21][22][23][24].
Visualizations
Regorafenib Signaling Pathway
Caption: Regorafenib inhibits multiple kinases involved in angiogenesis, the tumor microenvironment, and oncogenesis.
Experimental Workflow for a Typical Pharmacokinetic Study
Caption: A generalized workflow for a clinical pharmacokinetic study of an oral drug like regorafenib.
References
- 1. Bioequivalence and Pharmacokinetic Evaluation of Two Oral Formulations of Regorafenib: An Open-Label, Randomised, Single-Dose, Two-Period, Two-Way Crossover Clinical Trial in Healthy Chinese Volunteers Under Fasting and Fed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioequivalence and Pharmacokinetic Evaluation of Two Oral Formulations of Regorafenib: An Open-Label, Randomised, Single-Dose, Two-Period, Two-Way Crossover Clinical Trial in Healthy Chinese Volunteers Under Fasting and Fed Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regorafenib as a single-agent in the treatment of patients with gastrointestinal tumors: an overview for pharmacists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regorafenib in patients with advanced Child-Pugh B hepatocellular carcinoma: A multicentre retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. Regorafenib monotherapy as the later-line treatment for elderly patients with metastatic colorectal cancer: a multicenter real-world study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A phase 1 study of regorafenib and sildenafil in adults with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. A phase Ib study of the combination regorafenib with PF-03446962 in patients with refractory metastatic colorectal cancer (REGAL-1 trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Liquid chromatography-tandem mass spectrometric assay for the multikinase inhibitor regorafenib in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.bcnf.ir [pubs.bcnf.ir]
- 22. ijrti.org [ijrti.org]
- 23. researchgate.net [researchgate.net]
- 24. Bioequivalence Analysis of Regorafenib in Human Plasma Using LC-MS/MS: Validation and Application | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]
A Comparative Guide to the Quantification of Regorafenib: Isotope Dilution LC-MS/MS vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic agents like regorafenib is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This guide provides a detailed comparison of the isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for regorafenib quantification against other common analytical techniques, supported by experimental data from published studies.
The primary focus is on the superior accuracy and precision of the isotope dilution method, which employs a stable isotope-labeled internal standard (IS) to compensate for variations in sample preparation and instrument response. This is contrasted with LC-MS/MS methods using a non-isotopic internal standard and high-performance liquid chromatography with ultraviolet detection (HPLC-UV).
Performance Comparison of Analytical Methods
The choice of an analytical method for regorafenib quantification depends on the specific requirements of the study, including the need for sensitivity, accuracy, precision, and throughput. The following tables summarize the quantitative performance of the isotope dilution LC-MS/MS method and its alternatives.
Table 1: Performance Characteristics of Regorafenib Quantification Methods
| Parameter | Isotope Dilution LC-MS/MS | LC-MS/MS (Non-Isotopic IS) | HPLC-UV |
| Linearity Range | 2.00 - 2000 µg/L[1] | 0.5 - 40 ppb (ng/mL)[2] | 48.8 - 50000 ng/mL[3] |
| Lower Limit of Quantification (LLOQ) | 2.00 µg/L[1] | 0.5 ng/mL[2] | 10 ng/mL[4] |
| Intra-day Precision (%CV) | 3.59 - 14.1%[1] | < 10%[2] | < 12.2%[4] |
| Inter-day Precision (%CV) | 3.59 - 14.1%[1] | < 10%[2] | < 12.2%[4] |
| Accuracy | 91.2 - 105%[1] | Within ±15%[5] | < 9.4%[4] |
| Recovery | >90%[6] | 75.6%–94.4%[5] | >81%[4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. The following sections outline the key steps for each quantification technique.
Isotope Dilution LC-MS/MS Method
This method is distinguished by the use of a stable isotope-labeled internal standard (e.g., regorafenib-¹³CD₃), which has nearly identical chemical and physical properties to the analyte, ensuring high accuracy and precision.
Sample Preparation:
-
Plasma samples (e.g., 10 µL) are mixed with a solution containing the isotope-labeled internal standard.[6]
-
Proteins are precipitated by adding a solvent like acetonitrile.[7]
-
The mixture is vortexed and then centrifuged to separate the precipitated proteins.[6]
-
The supernatant is collected and may be further diluted before injection into the LC-MS/MS system.[6][7]
Liquid Chromatography:
-
Column: A C18 column is commonly used for separation.[7]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile/methanol mixture with 0.1% formic acid) is typical.[6]
-
Flow Rate: A flow rate of around 0.4 mL/min is often employed.[6]
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used.[6]
-
Detection: A triple quadrupole mass spectrometer is operated in the selected reaction monitoring (SRM) mode to monitor specific precursor-to-product ion transitions for both regorafenib and its isotope-labeled internal standard.[6][7]
LC-MS/MS with Non-Isotopic Internal Standard
This method is similar to the isotope dilution technique but uses a different molecule with similar properties to the analyte as the internal standard (e.g., sorafenib).[2][7]
Sample Preparation: The sample preparation steps are generally the same as the isotope dilution method, involving protein precipitation with an organic solvent containing the non-isotopic internal standard.[7]
Liquid Chromatography and Mass Spectrometry: The chromatographic and mass spectrometric conditions are also similar to the isotope dilution method, with the mass spectrometer set to monitor the specific transitions for regorafenib and the chosen non-isotopic internal standard.[7]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method offers a more accessible alternative to mass spectrometry but generally has lower sensitivity.
Sample Preparation: Sample preparation can involve protein precipitation or solid-phase extraction to remove interfering substances from the plasma matrix.[3][4]
Liquid Chromatography:
-
Column: A C18 column is typically used.[3]
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is used for separation.[4]
-
Detection: A UV detector is used to monitor the absorbance at a specific wavelength (e.g., 260 nm or 262 nm) to quantify regorafenib.[3][4]
Visualizing the Methodologies
To further clarify the experimental processes and the comparative advantages of the isotope dilution method, the following diagrams are provided.
References
- 1. Determination of regorafenib (BAY 73-4506) and its major human metabolites BAY 75-7495 (M-2) and BAY 81-8752 (M-5) in human plasma by stable-isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.bcnf.ir [pubs.bcnf.ir]
- 3. neoplasiaresearch.com [neoplasiaresearch.com]
- 4. Quantitative determination of regorafenib and its two major metabolites in human plasma with high-performance liquid chromatography and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]
- 6. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid chromatography-tandem mass spectrometric assay for the multikinase inhibitor regorafenib in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-laboratory Regorafenib Measurement Methods
Introduction
Regorafenib is an oral multi-kinase inhibitor targeting various pathways involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[1][2] Its therapeutic efficacy is under investigation for several cancers, making the accurate quantification of regorafenib and its active metabolites, M2 and M5, in biological matrices crucial for pharmacokinetic studies, therapeutic drug monitoring (TDM), and bioequivalence assessments.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the predominant analytical technique for this purpose due to its high sensitivity and specificity.[3] This guide provides a comparative summary of various LC-MS/MS-based methods for regorafenib measurement, based on published single-laboratory validation studies. It should be noted that while formal inter-laboratory "round-robin" proficiency testing data is not widely available in the public domain, a comparison of the reported validation parameters from individual studies can provide valuable insights for researchers and drug development professionals.
Quantitative Data Summary
The performance of several reported LC-MS/MS methods for the quantification of regorafenib and its metabolites is summarized in the tables below. These tables highlight key validation parameters, offering a comparative overview of the capabilities of each method.
Table 1: Performance Characteristics of Regorafenib Quantification Methods
| Method Reference | Analytes | LLOQ (ng/mL) | Linearity Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Allard et al. (2017)[2][5] | Regorafenib, M2, M5 | 50 | 50 - 5,000 | 2.4 - 10.2 | 2.4 - 10.2 | 91.0 - 111.7 |
| Li et al. (2022)[6][7] | Regorafenib | 4 | 4 - 1,000 | 2.5 - 6.6 | 4.0 - 11.1 | Within ±15% (RE) |
| Bai et al. (2021)[1] | Regorafenib, M2, M5, RG | 5 | 5 - 1,000 | < 8.32 (Rego), < 7.42 (M2), < 8.1 (M5) | < 8.32 (Rego), < 7.42 (M2), < 8.1 (M5) | 98.6 - 105 (Rego), 96.2 - 107 (M2), 97.8 - 105 (M5) |
LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation; %RE: Percent Relative Error.
Table 2: Sample Preparation and Recovery
| Method Reference | Sample Preparation | Internal Standard | Recovery (%) | Matrix Effect |
| Allard et al. (2017)[2][5] | Protein Precipitation | Sorafenib-d3, Sorafenib-N-oxide-d3 | Not explicitly stated, but method showed satisfactory results[2][5] | Not explicitly stated, but method showed satisfactory results[2][5] |
| Li et al. (2022)[6][7] | Protein Precipitation | Gilteritinib | 75.6 - 94.4 | 89.1 - 114.2 |
| Bai et al. (2021)[1] | Not specified | Not specified | >90 | No obvious matrix effects observed[1] |
Experimental Protocols
The following is a generalized experimental protocol for the quantification of regorafenib and its metabolites in plasma using LC-MS/MS, based on common practices reported in the literature.[3][5][6][7]
Sample Preparation (Protein Precipitation)
-
Thaw Samples : Frozen plasma samples (patient- or quality control-derived) are thawed at room temperature.
-
Aliquoting : A small volume of plasma (typically 50-100 µL) is aliquoted into a clean microcentrifuge tube.
-
Internal Standard Addition : An internal standard (IS) solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound like sorafenib or gilteritinib) is added to each sample.[3][6]
-
Precipitation : A protein precipitating agent, most commonly acetonitrile, is added to the plasma sample, typically in a 3:1 or 4:1 volume ratio (precipitant:plasma).
-
Vortexing : The samples are vortex-mixed for approximately 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation : The tubes are centrifuged at high speed (e.g., 12,000-15,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Supernatant Transfer : The clear supernatant is carefully transferred to a new set of tubes or a 96-well plate for analysis. Some methods may include a dilution step at this stage.[2][5]
-
Injection : The prepared sample is injected into the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic Separation :
-
Column : A reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18 or Hypersil Gold) is commonly used for separation.[5][6][7]
-
Mobile Phase : A gradient elution is typically employed using a combination of an aqueous phase (e.g., water with 0.1% formic acid or 10mM ammonium formate) and an organic phase (e.g., acetonitrile with 0.1% formic acid).[5][6][7]
-
Flow Rate : Flow rates are generally in the range of 0.3-0.4 mL/min.[5][6][7]
-
Gradient : The gradient starts with a low percentage of organic phase, which is then ramped up to elute the analytes, followed by a re-equilibration step.
-
-
Mass Spectrometric Detection :
-
Ionization : Electrospray ionization (ESI) in the positive ion mode is universally used.
-
Detection : A triple quadrupole mass spectrometer is used for detection, operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.
-
Transitions : At least two SRM transitions (a quantifier and a qualifier) are monitored for each analyte and the internal standard to ensure specificity.[2][5]
-
Calibration and Quantification
-
Calibration Standards : Calibration curves are prepared by spiking blank plasma with known concentrations of regorafenib and its metabolites.
-
Quality Controls (QCs) : QC samples are prepared independently at low, medium, and high concentrations to assess the accuracy and precision of the assay.[3]
-
Data Analysis : The peak area ratios of the analyte to the internal standard are plotted against the nominal concentrations of the calibration standards. A linear regression model, often with a weighting factor (e.g., 1/x or 1/x²), is used to generate the calibration curve. The concentrations of the unknown samples are then interpolated from this curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for regorafenib quantification.
Regorafenib Signaling Pathway Inhibition
Caption: Key signaling pathways inhibited by regorafenib.
References
- 1. Regorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hematologyandoncology.net [hematologyandoncology.net]
- 3. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Immunomodulatory effects of regorafenib: Enhancing the efficacy of anti-PD-1/PD-L1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Gold Standard for Regorafenib Quantification: Justifying the Use of a Stable Isotope-Labeled Internal Standard
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the multi-kinase inhibitor regorafenib, the choice of an appropriate internal standard is paramount for achieving accurate and reliable data. This guide provides a comprehensive comparison of using a stable isotope-labeled internal standard (SIL-IS) versus a structural analog, supported by experimental data, to justify the selection of a SIL-IS for regorafenib quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The inherent variability in sample preparation and instrumental analysis necessitates the use of an internal standard (IS) to ensure precision and accuracy in quantitative bioanalysis. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection. While structural analogs have been employed, stable isotope-labeled internal standards are widely considered the gold standard, offering superior performance by compensating for matrix effects and variations in extraction recovery and ionization efficiency.
Unveiling the Superiority: SIL-IS vs. Structural Analog
A stable isotope-labeled internal standard, such as regorafenib-¹³C-d₃, is chemically identical to the analyte (regorafenib) but has a different mass due to the incorporation of heavy isotopes. This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the IS, while their identical physicochemical properties ensure they behave similarly during sample processing and analysis. This co-elution and similar ionization behavior are critical for correcting potential analytical errors.
In contrast, a structural analog, such as sorafenib, possesses a similar chemical structure to regorafenib but is not identical. While it can partially compensate for variability, differences in physicochemical properties like polarity, ionization efficiency, and protein binding can lead to divergent behavior during sample preparation and LC-MS/MS analysis, potentially compromising the accuracy of the results.
Quantitative Data Comparison
The following tables summarize typical validation parameters for LC-MS/MS methods for the quantification of regorafenib using either a stable isotope-labeled internal standard or a structural analog. The data is compiled from various published studies.
Table 1: Method using Stable Isotope-Labeled Internal Standard (Regorafenib-¹³C-d₃)
| Parameter | Result | Citation |
| Linearity Range | 2.00 - 2000 µg/L | [1] |
| Correlation Coefficient (r²) | ≥0.99 | [1] |
| Inter-assay Precision (%CV) | 3.59 - 14.1% | [1] |
| Inter-assay Accuracy (%) | 91.2 - 105% | [1] |
| Recovery | >90% | [2] |
Table 2: Method using Structural Analog Internal Standard (Sorafenib)
| Parameter | Result | Citation |
| Linearity Range | 50 - 5000 ng/mL | [3] |
| Correlation Coefficient (r²) | ≥0.998 | [3] |
| Inter-day Precision (%CV) | 2.4 - 10.2% | [3] |
| Inter-day Accuracy (%) | 91.0 - 111.7% | [3] |
| Recovery | Not explicitly reported | [3] |
While both methods demonstrate acceptable performance according to regulatory guidelines, the use of a SIL-IS generally provides tighter control over analytical variability, leading to enhanced data reliability. The near-identical recovery and ionization response between the analyte and the SIL-IS are key advantages that are not fully replicated by a structural analog.
Experimental Protocols
Key Experiment: Bioanalytical Method for Regorafenib in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
1. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (Regorafenib-¹³C-d₃ in methanol).
-
Precipitate proteins by adding 400 µL of acetonitrile.
-
Vortex mix for 1 minute and centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution profile.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode.
-
MRM Transitions:
-
Regorafenib: Precursor ion > Product ion (e.g., m/z 483.1 > 262.1)
-
Regorafenib-¹³C-d₃: Precursor ion > Product ion (e.g., m/z 487.1 > 262.1)
-
Key Experiment: Bioanalytical Method for Regorafenib in Human Plasma using LC-MS/MS with a Structural Analog Internal Standard
1. Sample Preparation:
-
To 50 µL of human plasma, add 10 µL of the internal standard working solution (Sorafenib in methanol).
-
Precipitate proteins by adding 150 µL of acetonitrile.
-
Vortex mix and centrifuge.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
2. LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution.
-
Mobile Phase A: 10mM ammonium formate with 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometry: Utilize a triple quadrupole mass spectrometer with an ESI source in the positive ion mode.
-
MRM Transitions:
-
Regorafenib: Precursor ion > Product ion
-
Sorafenib: Precursor ion > Product ion
-
Visualizing the Advantage and Mechanism
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Workflow for bioanalysis of regorafenib and comparison of internal standards.
Regorafenib is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth, angiogenesis, and the tumor microenvironment.[4][5][6]
Caption: Simplified signaling pathway of regorafenib's multi-kinase inhibition.
References
- 1. Determination of regorafenib (BAY 73-4506) and its major human metabolites BAY 75-7495 (M-2) and BAY 81-8752 (M-5) in human plasma by stable-isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Showdown: Regorafenib-13C,d3 vs. Sorafenib as Internal Standards in Regorafenib Clinical Trial Analysis
In the landscape of clinical trial sample analysis, the precision and reliability of quantitative assays are paramount. For the multi-kinase inhibitor Regorafenib, accurate measurement in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The choice of an appropriate internal standard (IS) is a critical factor in the performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, the gold standard for bioanalysis. This guide provides a comparative evaluation of the isotopically labeled internal standard, Regorafenib-13C,d3, against a commonly used structural analog, Sorafenib, for the quantification of Regorafenib in clinical trial samples.
Performance Data at a Glance
The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability. A stable isotope-labeled (SIL) internal standard like this compound is theoretically the superior choice as it shares near-identical physicochemical properties with the analyte, Regorafenib. Sorafenib, another multi-kinase inhibitor, is often used as an alternative due to its structural similarity and chromatographic behavior. The following tables summarize the performance characteristics of LC-MS/MS methods utilizing either this compound or Sorafenib as the internal standard.
Table 1: Method Performance with this compound as Internal Standard
| Parameter | Performance Characteristic |
| Linearity Range | 5 - 1,000 ng/mL[1] |
| **Correlation Coefficient (R²) ** | ≥0.99[1] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[1] |
| Within-Day Precision (%CV) | 2.59 - 6.82%[1] |
| Between-Day Precision (%CV) | 3.97 - 11.3%[1] |
| Accuracy | 94.5 - 111%[1] |
Table 2: Method Performance with Sorafenib as Internal Standard
| Parameter | Performance Characteristic |
| Linearity Range | 0.5 - 40 ppb (ng/mL)[2] / 25 - 25,000 ng/mL[2] / 50 - 5,000 ng/mL[3] |
| Correlation Coefficient (R²) | >0.995[2] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[2] / 25 ng/mL[2] / 50 ng/mL[3] |
| Within-Day Precision (%CV) | 3.2 - 9.2%[2] / 2.4 - 10.2%[3] |
| Between-Day Precision (%CV) | 4.1 - 12.3%[2] / 2.4 - 10.2%[3] |
| Accuracy | 94.8 - 103.0%[2] / 91.0 - 111.7%[3] |
| Recovery | >85%[2] |
| Matrix Effect | <15% ion suppression/enhancement[2] |
From the data, it is evident that both internal standards can be used to develop robust and reliable bioanalytical methods. However, the use of a stable isotope-labeled internal standard like this compound is generally preferred in LC-MS/MS analysis to more effectively compensate for matrix effects and variations in extraction recovery, which can be a significant advantage when dealing with complex biological matrices from clinical trial participants.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are summarized experimental protocols for methods using either this compound or Sorafenib as the internal standard.
Method Using this compound as Internal Standard[1]
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
To 10 µL of plasma, add 20 µL of methanol (as a standard, QC, or blank).
-
Add 50 µL of the internal standard stock solution (this compound at 150 ng/mL in acetonitrile:water, 3:1, v/v).
-
Vortex mix for 5 minutes.
-
-
Chromatographic Conditions:
-
LC-MS/MS System: A triple quadrupole mass spectrometer with positive electrospray ionization.
-
Separation: Compounds are separated by liquid chromatography.
-
Detection: Monitored in the selected reaction monitoring (SRM) mode.
-
-
Data Analysis:
-
Calibration curves are constructed to be linear over the selected concentration range.
-
Method Using Sorafenib as Internal Standard[2]
-
Sample Preparation:
-
Protein precipitation with acetonitrile is used as the sample pre-treatment.
-
The extract is diluted with methanol (25%, v/v).
-
-
Chromatographic Conditions:
-
Column: Sub-2 µm particle, bridged ethylsilica hybrid trifunctional bonded C18 column.
-
Mobile Phase: Isocratic elution using 0.02% (v/v) formic acid in a methanol-water mixture.
-
LC-MS/MS System: A triple quadrupole mass spectrometer with positive electrospray ionization.
-
Detection: Monitored in the selected reaction monitoring (SRM) mode.
-
-
Data Analysis:
-
Double logarithmic calibration is used.
-
Visualizing the Workflow and Pathway
To further elucidate the experimental process and the biological context of Regorafenib, the following diagrams are provided.
Caption: Bioanalytical workflow for Regorafenib quantification.
Caption: Simplified signaling pathway inhibited by Regorafenib.
References
- 1. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.bcnf.ir [pubs.bcnf.ir]
- 3. Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC-UV and LC-MS/MS Methods for Regorafenib Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents like regorafenib is paramount. Regorafenib, a multi-kinase inhibitor, is instrumental in the treatment of various cancers. Its analysis is routinely performed using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these two methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific analytical needs.
Performance Comparison
The choice between HPLC-UV and LC-MS/MS for regorafenib analysis hinges on the specific requirements of the study, such as the need for sensitivity, selectivity, and the nature of the biological matrix. While HPLC-UV is a robust and cost-effective method suitable for routine analysis, LC-MS/MS offers superior sensitivity and specificity, making it the preferred method for bioanalytical studies where low concentrations of the drug and its metabolites are expected.[1][2]
The following table summarizes the key performance parameters of both methods based on published validation data.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 10 - 10,000 ng/mL[3][4] | 0.5 - 40 ng/mL[1][5], 5 - 1,000 ng/mL[6], 10 - 25,000 ng/mL[7] |
| Accuracy | <9.4%[3] | 94.5% - 111%[6], 94.8% - 103.0% |
| Precision (%RSD) | <12.2% (Intra-day), <12.2% (Inter-day)[3][4] | <10%[1][5], <6.82% (Within-day), <11.3% (Between-day)[6] |
| Limit of Quantification (LOQ) | 10 ng/mL[3][4] | 0.5 ng/mL[1][5], 5 ng/mL[6] |
| Recovery | >81%[3][4] | 76.64%[8][7], >90%[6] |
| Selectivity | Good, but susceptible to interference from metabolites or co-eluting compounds.[2] | High, distinguishes between regorafenib and its metabolites with high confidence.[1] |
| Cost | Lower instrument and operational cost.[2] | Higher instrument and operational cost. |
| Throughput | Generally lower due to longer run times.[2] | Higher, with shorter run times achievable.[6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for both HPLC-UV and LC-MS/MS analysis of regorafenib.
HPLC-UV Method
This method is suitable for the quantification of regorafenib in human plasma and can also simultaneously measure its major metabolites, M-2 and M-5.[3][4]
-
Sample Preparation: Solid-phase extraction is employed to extract regorafenib and its metabolites from a 100 μL plasma sample. This provides high extraction recovery and good selectivity.[3][4]
-
Chromatographic Conditions:
LC-MS/MS Method
This highly sensitive and specific method is ideal for bioequivalence and pharmacokinetic studies of regorafenib in human plasma.[1][5]
-
Sample Preparation: Protein precipitation is a common and efficient method for sample pre-treatment. Acetonitrile is often used for this purpose. Alternatively, liquid-liquid extraction can be used.[8][7]
-
Chromatographic Conditions:
-
Column: A sub-2 µm particle, bridged ethylsilica hybrid trifunctional bonded C18 column.
-
Mobile Phase: Isocratic elution with a mobile phase consisting of 0.02% (v/v) formic acid in a methanol-water mixture.
-
Flow Rate: Not specified in this particular study, but typically ranges from 0.2 to 0.5 mL/min for such columns.
-
Detection: A triple quadrupole mass spectrometer operating in the selected reaction monitoring (SRM) mode with positive electrospray ionization (ESI).
-
Internal Standard: Sorafenib is a commonly used internal standard due to its structural similarity to regorafenib.[1]
-
Visualizing the Methodologies
To better understand the analytical processes, the following diagrams illustrate the experimental workflow and the signaling pathway of regorafenib.
Caption: A flowchart comparing the experimental workflows of HPLC-UV and LC-MS/MS methods.
Regorafenib functions by inhibiting multiple kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment. Understanding its mechanism of action is crucial for interpreting analytical results in a biological context.
References
- 1. ClinPGx [clinpgx.org]
- 2. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. hematologyandoncology.net [hematologyandoncology.net]
- 7. researchgate.net [researchgate.net]
- 8. cancer-research-network.com [cancer-research-network.com]
Safety Operating Guide
Safe Disposal of Regorafenib-13C,d3: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Regorafenib-13C,d3, a stable isotope-labeled multi-kinase inhibitor. Adherence to these procedures is critical to ensure personnel safety and environmental protection. Regorafenib is classified as a hazardous substance, toxic to aquatic life with long-lasting effects, necessitating stringent disposal protocols.[1][2]
Hazard and Disposal Information
The following table summarizes key hazard classifications and disposal recommendations for Regorafenib. Note that while this guide specifically addresses this compound, the disposal procedures are based on the properties of the parent compound, Regorafenib, as isotopic labeling does not significantly alter its chemical hazards.
| Parameter | Information | Source |
| UN Number | UN 3077 | |
| Hazard Class | 9 (Miscellaneous hazardous materials) | [2] |
| Packing Group | III | [2] |
| Environmental Hazards | Very toxic to aquatic life with long lasting effects.[1] | [1] |
| Disposal Method | Dispose of as hazardous waste.[3] Incineration in a chemical incinerator with an afterburner and scrubber is recommended.[2][4] | [2][3][4] |
| Regulatory Compliance | Disposal must be in accordance with local, state, and federal regulations.[4][5] | [4][5] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe handling and disposal of this compound from the point of generation to final disposal.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Handling: Always handle this compound within a chemical fume hood.[3] If a fume hood is unavailable, an N100 respirator should be used.[3]
-
Gloves: Wear double nitrile or latex gloves.[3]
-
Eye Protection: Use safety glasses or goggles.[3]
-
Protective Clothing: A lab coat, scrubs, or a protective suit is required.[3]
-
Footwear: Closed-toe shoes must be worn.[3]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Place all solid waste contaminated with this compound, including unused product, contaminated lab supplies (e.g., pipette tips, weighing paper), and empty containers, into a dedicated, clearly labeled, and sealed hazardous waste container.[1][6]
-
Empty containers must be disposed of as hazardous waste.[3]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
-
Sharps:
-
Dispose of any contaminated sharps (e.g., needles, syringes) directly into an approved sharps container without crushing, clipping, or recapping.[6]
-
3. Spill Management:
-
Minor Spills:
-
Major Spills:
4. Storage of Hazardous Waste:
-
Store the sealed hazardous waste containers in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[5]
-
Ensure the storage area is well-ventilated.
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed hazardous material disposal company.[4]
-
The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][4]
-
Ensure all disposal activities comply with applicable local, state, and federal regulations.[4][5]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Regorafenib-13C,d3
Essential Safety and Handling Guide for Regorafenib-13C,d3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, use, and disposal of this potent compound.
Compound Hazards:
This compound, an isotopically labeled form of a multi-kinase inhibitor, should be handled with the same precautions as its parent compound, which is a cytotoxic agent. The Safety Data Sheet (SDS) for this compound and related compounds indicates several key hazards:
-
Reproductive Toxicity: May damage fertility or the unborn child and may cause harm to breast-fed children[1]. Pregnant individuals should be especially cautious[3].
-
Organ Toxicity: Causes damage to organs through prolonged or repeated exposure[1].
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects[1].
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure. The following table outlines the required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves.[3][4] | Prevents skin contact and absorption. The outer glove should be worn over the gown cuff and changed immediately if contaminated[5]. |
| Gown | Disposable, long-sleeved, impervious gown.[5] | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or goggles.[3][6] | Protects eyes from splashes or aerosols. |
| Face Protection | A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[7][8] | Provides a full barrier against splashes to the face. |
| Respiratory Protection | An N100 respirator is recommended if engineering controls are not available or when handling the powder form outside of a containment system.[3] | Minimizes the risk of inhaling aerosolized particles. |
| Footwear | Closed-toe shoes.[3] | Protects feet from potential spills. |
Engineering Controls
Proper engineering controls are the primary line of defense in minimizing exposure.
| Control | Specification | Rationale |
| Ventilation | Handle this compound powder in a chemical fume hood.[3] Solutions can be handled in a chemical fume hood or a Class II, B2 Biosafety Cabinet, especially if aerosolization is possible.[3] | Provides containment and prevents the release of hazardous materials into the laboratory environment. |
Handling and Operational Procedures
Adherence to strict procedural guidelines is essential for safe handling.
Preparation and Handling:
-
Designated Area: All handling of this compound should occur in a designated area to prevent cross-contamination.
-
Personal Protective Equipment: Don all required PPE before entering the designated handling area.
-
Weighing: If weighing the solid form, do so in a chemical fume hood or a ventilated balance enclosure.
-
Solution Preparation: When preparing solutions, work within a chemical fume hood or biosafety cabinet.[3]
-
Avoid Contamination: Do not eat, drink, or apply cosmetics in the handling area. Wash hands thoroughly after handling the compound, even if gloves were worn.
Spill Management:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or involves a significant amount of powder, evacuate the area.
-
PPE: Before cleaning, don the appropriate PPE, including respiratory protection.
-
Containment: Cover the spill with absorbent material from a chemotherapy spill kit.
-
Cleaning: Clean the area with a suitable decontaminating solution, such as sodium hypochlorite, followed by a detergent and water.
-
Disposal: All materials used for spill cleanup must be disposed of as cytotoxic waste.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
All materials that come into contact with this compound, including gloves, gowns, labware, and cleaning materials, must be considered cytotoxic waste.
-
Segregate cytotoxic waste from other waste streams at the point of generation[9][10][11].
-
Use rigid, leak-proof containers that are clearly labeled with a cytotoxic hazard symbol[9]. These containers are typically color-coded purple[11][12].
Disposal Method:
-
The primary and recommended method for the disposal of cytotoxic waste is high-temperature incineration[12][13].
-
Empty containers of this compound must also be disposed of as hazardous waste[3].
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Workflow for Handling this compound
The following diagram illustrates the procedural workflow for the safe handling of this compound from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. biosynth.com [biosynth.com]
- 3. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 4. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 5. halyardhealth.com [halyardhealth.com]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ipservices.care [ipservices.care]
- 9. danielshealth.ca [danielshealth.ca]
- 10. Cytotoxic Waste Disposal & Management | Cleanaway [cleanaway.com.au]
- 11. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 12. acewaste.com.au [acewaste.com.au]
- 13. idcmedical.com [idcmedical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
